3-Chlorohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMMAVTEURRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870956 | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-81-8, 68606-33-7 | |
| Record name | 3-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C1-6, chloro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068606337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocarbons, C1-6, chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Data of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorohexane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1] As a chiral molecule, it exists as a racemic mixture of (R)- and (S)-enantiomers. This colorless liquid serves as a valuable intermediate in organic synthesis and as a solvent in various chemical reactions.[2] Its utility in the synthesis of more complex molecules makes a thorough understanding of its chemical and physical properties, as well as its synthesis and characterization, essential for professionals in the fields of chemical research and drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, safety data, spectroscopic information, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and implementation.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| CAS Number | 2346-81-8 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.87 g/cm³ (at 20°C) | [2] |
| Boiling Point | 123-125 °C | [2] |
| Refractive Index (n_D²⁰) | 1.421 | [2] |
Safety and Hazard Data
| Property | Value | Source |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P210, P280, P302+P352, P305+P351+P338 | [1] |
| Flash Point | 27 °C (80.6 °F) | [2] |
Synthesis of this compound
This compound is most commonly synthesized from 3-hexanol (B165604) via a nucleophilic substitution reaction. The hydroxyl group of the alcohol is protonated by a strong acid, such as hydrochloric acid, forming a good leaving group (water). The subsequent departure of water results in the formation of a secondary carbocation, which is then attacked by a chloride ion to yield this compound.
Experimental Protocol: Synthesis of this compound from 3-Hexanol
This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl chlorides.
Materials:
-
3-Hexanol
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hexanol and a molar excess of concentrated hydrochloric acid. A typical molar ratio would be 1:1.5 of alcohol to acid.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive secondary alcohols, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the remaining acid.
-
Saturated sodium bicarbonate solution to neutralize any residual acid. Be cautious of gas evolution (CO₂).
-
Deionized water to remove any remaining salts.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄). Swirl the flask and allow it to stand for 15-20 minutes until the liquid is clear.
-
Isolation: Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purification: Purify the crude this compound by simple distillation. Collect the fraction boiling in the range of 123-125 °C.
References
Synthesis of 3-Chlorohexane from Hexan-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chlorohexane (B1360981) from hexan-3-ol, a key transformation in organic synthesis. The document details the primary synthetic routes, including reaction mechanisms, experimental protocols, and characterization of the final product. All quantitative data is presented in structured tables for clear comparison, and reaction pathways are illustrated with diagrams.
Introduction
This compound is a valuable haloalkane intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1] Its preparation from the readily available precursor, hexan-3-ol, can be achieved through several established methods, primarily involving nucleophilic substitution reactions. The choice of reagent dictates the reaction mechanism, stereochemical outcome, and experimental conditions. This guide will focus on the most common and effective methods for this conversion: reaction with hydrogen chloride, thionyl chloride, and phosphorus pentachloride.
Reaction Mechanisms and Signaling Pathways
The conversion of hexan-3-ol, a secondary alcohol, to this compound proceeds via different mechanisms depending on the chlorinating agent used.
Reaction with Concentrated Hydrochloric Acid (SN1 Pathway)
The reaction of a secondary alcohol with concentrated hydrochloric acid typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule forms a secondary carbocation intermediate. Finally, the chloride ion acts as a nucleophile, attacking the carbocation to form this compound.
Caption: SN1 reaction pathway for the synthesis of this compound.
Reaction with Thionyl Chloride (SN2 Pathway)
The reaction of hexan-3-ol with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate is then deprotonated by the base. The displaced chloride ion then attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry and the formation of this compound. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.[2]
Caption: SN2 reaction pathway with thionyl chloride.
Reaction with Phosphorus Pentachloride (SNi-like Pathway)
The reaction of alcohols with phosphorus pentachloride (PCl₅) is a common method for preparing alkyl chlorides.[3] The reaction of butan-2-ol with PCl₅ yields 2-chlorobutane (B165301), along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[4] The mechanism is complex but can be considered an internal nucleophilic substitution (SNi-like) pathway.
Caption: Reaction pathway with phosphorus pentachloride.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from hexan-3-ol based on analogous reactions of secondary alcohols.
Table 1: Reagents and Reaction Conditions
| Reagent | Molar Ratio (Reagent:Alcohol) | Catalyst | Solvent | Temperature (°C) | Reaction Time (min) |
| Conc. HCl | Excess | ZnCl₂ | None | Reflux | 30 |
| SOCl₂ | 1.5:1 | Pyridine | None | Room Temp. to Reflux | 60 |
| PCl₅ | 1:1 | None | None | Room Temp. | N/A |
Note: The data presented is adapted from procedures for similar secondary alcohols and may require optimization for the synthesis of this compound.
Table 2: Product Yield and Physicochemical Properties
| Property | Value |
| Expected Yield | |
| With Conc. HCl | ~73% (based on 2-chlorobutane synthesis)[5] |
| With SOCl₂ | 74-79% (based on desyl chloride synthesis)[6] |
| With PCl₅ | N/A |
| Physicochemical Properties of this compound | |
| Molecular Formula | C₆H₁₃Cl[1] |
| Molecular Weight | 120.62 g/mol [7] |
| Boiling Point | 123 °C[8] |
| Density | 0.87 g/cm³[8] |
| Refractive Index | 1.4160-1.4200[8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from hexan-3-ol, adapted from established procedures for analogous secondary alcohols.
Synthesis using Concentrated Hydrochloric Acid
This protocol is adapted from the synthesis of 2-chlorobutane from 2-butanol.[5]
Materials:
-
Hexan-3-ol
-
Concentrated Hydrochloric Acid (37%)
-
Anhydrous Zinc Chloride
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, place 35 g of anhydrous zinc chloride.
-
Add 0.2 mol of hexan-3-ol to the flask.
-
Carefully add 25 cm³ of concentrated hydrochloric acid to the mixture.
-
Set up the apparatus for reflux and heat the mixture for 30 minutes.
-
After reflux, allow the mixture to cool and then set up for distillation.
-
Distill the crude this compound from the reaction mixture.
-
Wash the distillate in a separatory funnel with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Perform a final distillation to purify the this compound, collecting the fraction boiling at approximately 123 °C.
Synthesis using Thionyl Chloride
This protocol is adapted from the synthesis of desyl chloride.[6]
Materials:
-
Hexan-3-ol
-
Thionyl Chloride (SOCl₂)
-
Pyridine
-
Round-bottom flask, dropping funnel, reflux condenser, distillation apparatus
Procedure:
-
In a round-bottom flask, place 0.47 mol of hexan-3-ol and 0.47 mol of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add 0.63 mol of thionyl chloride from a dropping funnel with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and carefully pour it into ice water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, followed by a wash with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the crude product to obtain pure this compound.
Synthesis using Phosphorus Pentachloride
This protocol is based on the general reaction of secondary alcohols with PCl₅.[3][4]
Materials:
-
Hexan-3-ol
-
Phosphorus Pentachloride (PCl₅)
-
Round-bottom flask, condenser, distillation apparatus
Procedure:
-
In a dry round-bottom flask, place 1 mole of hexan-3-ol.
-
Slowly and carefully add 1 mole of phosphorus pentachloride in small portions. The reaction can be vigorous.
-
Once the initial reaction subsides, gently warm the mixture if necessary to complete the reaction.
-
The this compound can be isolated by fractional distillation directly from the reaction mixture. The byproducts, POCl₃ and HCl, are volatile and will distill at different temperatures.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Data available from chemical databases.[9] |
| ¹³C NMR | Data available from chemical databases.[9] |
| IR Spectroscopy | Characteristic C-Cl stretching vibration.[10] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern.[2] |
Safety Considerations
-
Hexan-3-ol: Flammable liquid and harmful if swallowed.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Releases toxic fumes.
-
Thionyl Chloride: Corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation.
-
Phosphorus Pentachloride: Corrosive and reacts violently with water. It is toxic and causes severe burns.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation.[7]
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The synthesis of this compound from hexan-3-ol can be effectively achieved using several chlorinating agents, with the choice of method depending on the desired reaction mechanism, scale, and available resources. The SN1 reaction with concentrated HCl and a catalyst is a straightforward method. The use of thionyl chloride offers the advantage of gaseous byproducts, simplifying purification. The reaction with phosphorus pentachloride is also a viable route. Proper experimental technique and adherence to safety protocols are crucial for the successful and safe synthesis of this compound.
References
- 1. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What happens when butan-2-ol reacts with phosphorus pentachloride (PCl₅)?.. [askfilo.com]
- 5. understandingstandards.org.uk [understandingstandards.org.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound [webbook.nist.gov]
Spectroscopic Profile of 3-Chlorohexane: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-chlorohexane (B1360981), tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the key spectroscopic data for the halogenated alkane, this compound. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound in various scientific and industrial applications. This document details the experimental protocols for acquiring the spectroscopic data and presents the quantitative findings in a clear, tabular format. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the analytical processes.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Quintet | 1H | H-3 |
| ~1.85 | Multiplet | 2H | H-2 |
| ~1.70 | Multiplet | 2H | H-4 |
| ~1.45 | Multiplet | 2H | H-5 |
| ~0.95 | Triplet | 3H | H-1 |
| ~0.90 | Triplet | 3H | H-6 |
Note: Predicted data is presented as experimental data was not available.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~65.0 | C-3 |
| ~40.0 | C-4 |
| ~35.0 | C-2 |
| ~20.0 | C-5 |
| ~14.0 | C-6 |
| ~11.0 | C-1 |
Note: Predicted data is presented as experimental data was not available.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| 1465 | Medium | C-H Bend (Methylene) |
| 1380 | Medium | C-H Bend (Methyl) |
| 750-650 | Strong | C-Cl Stretch |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 55 | 100 | [C₄H₇]⁺ |
| 56 | ~60 | [C₄H₈]⁺ |
| 41 | ~55 | [C₃H₅]⁺ |
| 91 | ~40 | [C₆H₁₁]⁺ (M-HCl) |
| 69 | ~35 | [C₅H₉]⁺ |
| 29 | ~30 | [C₂H₅]⁺ |
| 27 | ~25 | [C₂H₃]⁺ |
| 120/122 | <5 | [C₆H₁₃Cl]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 20 mg of the neat liquid in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm). The solution was filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. A total of 16 scans were averaged to obtain the final spectrum.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. The spectra were obtained with proton decoupling over a spectral width of 240 ppm. A relaxation delay of 2 seconds was used, and 1024 scans were averaged to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A small amount of this compound was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a capillary column, which ensures the introduction of a pure sample into the ion source.
Ionization and Analysis: The mass spectrum was obtained using an electron ionization (EI) source operating at 70 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) was scanned over a range of 10 to 200 amu.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in Mass Spectrometry.
Caption: General workflow for spectroscopic analysis of an unknown compound.
An In-depth Technical Guide to the Chirality and Stereochemistry of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemical properties of 3-chlorohexane (B1360981), a chiral alkyl halide of interest in synthetic chemistry and as a building block in pharmaceutical development. Due to the presence of a stereocenter at the third carbon, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-chlorohexane and (S)-3-chlorohexane. This document details the physicochemical properties of these stereoisomers, presents detailed protocols for their enantioselective synthesis, and outlines methods for their separation and characterization.
Introduction to the Chirality of this compound
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image.[1] this compound is a chiral molecule due to the presence of an asymmetric carbon atom at the C3 position. This carbon is bonded to four different substituents: a hydrogen atom (-H), a chlorine atom (-Cl), an ethyl group (-CH₂CH₃), and a propyl group (-CH₂CH₂CH₃).[1][2][3] This structural feature gives rise to two distinct stereoisomers, which are enantiomers of each other. These are designated as (R)-3-chlorohexane and (S)-3-chlorohexane according to the Cahn-Ingold-Prelog priority rules.[1]
The presence of chirality significantly influences the molecule's interaction with other chiral entities, a critical consideration in pharmacology and drug development where biological systems are inherently chiral. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.
Physicochemical and Spectroscopic Data
The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their distinguishing characteristic is their optical activity: the ability to rotate the plane of polarized light in equal but opposite directions. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive.
Table 1: Physicochemical Properties of this compound
| Property | Racemic this compound | (R)-3-Chlorohexane (predicted) | (S)-3-Chlorohexane (predicted) |
| Boiling Point (°C) | 125 | 125 | 125 |
| Density (g/cm³) | 0.865 | 0.865 | 0.865 |
| Refractive Index | 1.411 | 1.411 | 1.411 |
| Specific Rotation ([(\alpha)]D) | 0° | -40° | +40° |
Table 2: Spectroscopic Data for Racemic this compound
| Spectroscopy | Data Highlights |
| ¹H NMR | The proton NMR spectrum of racemic this compound is expected to show complex multiplets for the protons on the hexane (B92381) chain. The proton at the chiral center (C3) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. |
| ¹³C NMR | The carbon NMR spectrum of racemic this compound will display six distinct signals corresponding to the six carbon atoms of the hexane chain. The carbon atom bonded to the chlorine (C3) will be shifted downfield. |
| IR | The infrared spectrum will exhibit characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and a C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. |
| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkyl halide, including peaks corresponding to the loss of HCl and fragmentation of the alkyl chain. |
Stereoisomer Relationship
This compound has one chiral center, which means it can exist as two stereoisomers, which are enantiomers. It does not have diastereomers as that would require at least two chiral centers.
Experimental Protocols
Enantioselective Synthesis of (R)-3-Chlorohexane from (S)-3-Hexanol
This protocol describes the synthesis of (R)-3-chlorohexane from the commercially available (S)-3-hexanol via a nucleophilic substitution reaction with thionyl chloride in the presence of pyridine (B92270). The reaction proceeds with an inversion of stereochemistry at the chiral center.
Materials:
-
(S)-3-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ byproducts.
-
Under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-hexanol (1 equivalent) and anhydrous pyridine (1.2 equivalents) to the flask, followed by anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and add more diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude (R)-3-chlorohexane by fractional distillation.
Chiral Resolution of Racemic this compound
While direct resolution of alkyl halides is uncommon, a common strategy for obtaining enantiomerically pure compounds is the resolution of a precursor, such as the corresponding alcohol (3-hexanol), followed by stereospecific conversion to the alkyl halide as described above. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical and preparative separation of this compound enantiomers.
Chiral HPLC Method Development (General Protocol):
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of non-polar analytes. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (B130326) or ethanol, is commonly used for the separation of alkyl halides.
-
Screening: Screen different mobile phase compositions (e.g., varying the percentage of the alcohol modifier) to achieve baseline separation of the two enantiomers.
-
Optimization: Optimize the flow rate and temperature to improve resolution and reduce analysis time.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.
Experimental and Logical Workflows
Conclusion
The chirality of this compound, arising from a single stereocenter, leads to the existence of two enantiomers with distinct optical properties. Understanding the stereochemistry of this and similar molecules is paramount in fields where molecular recognition is key, such as in the pharmaceutical industry. This guide has provided a detailed overview of the properties, synthesis, and separation of the stereoisomers of this compound, offering a valuable resource for researchers and professionals in the chemical sciences. The provided experimental protocols serve as a foundation for the preparation and analysis of enantiomerically enriched this compound, facilitating further research and application of this chiral building block.
References
An In-depth Technical Guide to (R)-3-Chlorohexane and (S)-3-Chlorohexane Enantiomers
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the enantiomers of 3-chlorohexane (B1360981): (R)-3-Chlorohexane and (S)-3-Chlorohexane. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the synthesis, stereochemistry, physical properties, and analytical separation of these chiral molecules. Detailed experimental protocols for synthesis and chiral analysis are provided, along with graphical representations of key chemical pathways and experimental workflows to facilitate understanding and application in a laboratory setting.
Introduction
Chirality is a fundamental concept in chemistry, particularly in the fields of pharmacology and materials science, as different enantiomers of a molecule can exhibit distinct biological activities and physical properties.[1] this compound is a chiral haloalkane that exists as a pair of non-superimposable mirror images, designated as (R)-3-Chlorohexane and (S)-3-Chlorohexane.[1] The chiral center is the carbon atom at the third position (C3), which is bonded to four different substituents: a hydrogen atom, a chlorine atom, an ethyl group, and a propyl group.[1] Understanding the properties and synthesis of each enantiomer is crucial for their application as chiral building blocks in organic synthesis.
Physicochemical Properties
Enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment.[1] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity.[2][3] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it to an equal extent in the counter-clockwise direction (levorotatory, (-)).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [5][6][7] |
| Molecular Weight | 120.62 g/mol | [5][8] |
| Boiling Point | ~122 °C (395 K) | [7][9] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Specific Rotation, [α] | Not experimentally reported in searches. Enantiomers have equal and opposite values. | [3][4] |
Note: Specific rotation is a characteristic property for each enantiomer but was not found in the available search results. The values for (R)- and (S)-enantiomers would be equal in magnitude and opposite in sign.
Synthesis and Stereochemistry
The most common route to synthesize this compound is through the nucleophilic substitution of 3-hexanol (B165604). The stereochemical outcome of this synthesis is highly dependent on the reagent and reaction mechanism.
Synthesis of (R)-3-Chlorohexane from (S)-3-Hexanol
A common method for converting a secondary alcohol to an alkyl chloride is by using thionyl chloride (SOCl₂). When this reaction is carried out in the presence of a base like pyridine (B92270), it typically proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10][11] This mechanism is characterized by the backside attack of the nucleophile (chloride ion), which results in an inversion of the stereochemical configuration at the chiral center.[12][13]
Therefore, the reaction of (S)-3-hexanol with thionyl chloride and pyridine yields (R)-3-chlorohexane.[10]
Caption: Synthesis of (R)-3-Chlorohexane with inversion of stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound from 3-Hexanol
This protocol describes a general method for the synthesis of this compound from 3-hexanol using thionyl chloride. This procedure, without a chiral starting material or resolving agent, will produce a racemic mixture of (R)- and (S)-3-chlorohexane.
Materials:
-
3-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Place 3-hexanol in the flask. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled 3-hexanol. If using pyridine, it should be present in the flask with the alcohol before the addition of SOCl₂. The reaction is exothermic.[14]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[14]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[14]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.[14]
Protocol 2: Chiral Separation by Gas Chromatography (GC)
The separation of (R)- and (S)-3-chlorohexane enantiomers requires a chiral stationary phase (CSP) in a gas chromatography system.[15][16] Derivatized cyclodextrins are commonly used as CSPs for this purpose.[15][16][17]
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXsm or similar).[15]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200-250 °C.
-
Detector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a controlled rate (e.g., 2-5 °C/min). This allows for the resolution of the enantiomers.
-
Sample Preparation: Dilute the racemic this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
Expected Results: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.[16] This results in two separate peaks on the chromatogram, one for (R)-3-chlorohexane and one for (S)-3-chlorohexane. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.
Table 2: Representative Chiral GC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-3-Chlorohexane | tR1 | 50 |
| (S)-3-Chlorohexane | tR2 | 50 |
| Note: This is hypothetical data for a racemic mixture. The actual retention times and elution order depend on the specific column and conditions used. |
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram outlines the general workflow from synthesis to analysis of this compound enantiomers.
Caption: From synthesis to chiral separation of this compound.
Principle of Chiral GC Separation
This diagram illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Conclusion
(R)-3-Chlorohexane and (S)-3-Chlorohexane serve as valuable chiral synthons. Their preparation with high enantiomeric purity relies on stereoselective synthesis, for instance, via Sₙ2 reaction from an enantiopure alcohol, or through the resolution of a racemic mixture. Chiral gas chromatography is an indispensable analytical technique for separating and quantifying these enantiomers. The protocols and principles outlined in this guide provide a foundational framework for the synthesis, handling, and analysis of these specific chiral haloalkanes in a research and development context.
References
- 1. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound [webbook.nist.gov]
- 8. (3R)-3-chlorohexane | C6H13Cl | CID 86308649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (CAS 2346-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. homework.study.com [homework.study.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. gcms.cz [gcms.cz]
- 16. azom.com [azom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Physical Properties of 3-Chlorohexane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-chlorohexane (B1360981) and its constitutional isomers. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental methodologies, and visual representations of workflows.
Introduction to Chlorohexane Isomers
Chlorohexane and its isomers, with the general formula C₆H₁₃Cl, are halogenated alkanes that find utility as intermediates in organic synthesis and as model compounds for studying the effects of molecular structure on physical and chemical properties. The positioning of the chlorine atom and the branching of the carbon skeleton significantly influence their physical characteristics, which in turn affect their reactivity, solubility, and handling in a laboratory setting. Understanding these properties is crucial for their effective use in synthetic chemistry and for predicting their behavior in various chemical processes.
Comparative Physical Properties
The following tables summarize the key physical properties of this compound and its various structural isomers. These properties are influenced by factors such as intermolecular forces (van der Waals forces and dipole-dipole interactions), molecular weight, and molecular geometry. Generally, straight-chain isomers exhibit higher boiling points compared to their branched counterparts due to a larger surface area, which allows for stronger intermolecular attractions.[1]
Straight-Chain Isomers
| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Melting Point (°C) |
| 1-Chlorohexane (B165106) | 133 - 134[2][3] | 0.878 - 0.88[3][4] | 1.420[4] | -94[2] |
| 2-Chlorohexane (B1581597) | 125 - 134.5[5][6] | 0.869 - 0.8728[5][6] | 1.414[6] | -74.6[5] |
| This compound | 125[7] | 0.865 | 1.411 | -35.1 (estimate) |
Branched-Chain Isomers (Methylpentane Derivatives)
| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Melting Point (°C) |
| 1-Chloro-2-methylpentane (B81641) | 120 - 128[8][9] | - | 1.4190-1.4220[10] | - |
| 2-Chloro-2-methylpentane | 111 - 114.4[11][12][13] | 0.86[11][12][13] | 1.4107 - 1.412[11][13] | -35.1 (estimate)[11][13] |
| 3-Chloro-2-methylpentane (B1655563) | 118[14] | - | - | - |
| 2-Chloro-3-methylpentane | 117.7[7] | 0.863[7] | 1.4107[7] | -35.1 (estimate)[7] |
| 1-Chloro-3-methylpentane | - | - | - | - |
| 3-Chloro-3-methylpentane (B1594240) | 114 - 116[15][16] | 0.885[15][16] | 1.421[15] | -35.1 (estimate)[17] |
Branched-Chain Isomers (Dimethylbutane Derivatives)
| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Melting Point (°C) |
| 1-Chloro-2,2-dimethylbutane | 114.4[18] | 0.867[18] | 1.412[18] | - |
| 1-Chloro-2,3-dimethylbutane (B13173948) | 117.7 - 124[19][20] | 0.863 - 0.887[19][20] | 1.409 - 1.4200[19][21] | -35.1 (estimate)[19] |
| 2-Chloro-2,3-dimethylbutane | 112 - 112.5[1] | 0.872[1] | 1.411[1] | -10.4[1] |
| 3-Chloro-2,2-dimethylbutane | - | - | - | - |
| 2-Chloro-3,3-dimethylbutane | - | - | - | - |
Solubility Profile
Haloalkanes like the isomers of this compound are generally sparingly soluble in water. This is because significant energy is required to overcome the hydrogen bonds between water molecules, and the energy released when new, weaker dipole-dipole interactions form between the haloalkane and water is insufficient to compensate for this.[18] However, they are readily soluble in many organic solvents, such as ethers and benzene, because the intermolecular forces (van der Waals forces) in both the solute and the solvent are of similar strength.[18]
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from a non-volatile solute.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
Place a small volume (at least 5 mL) of the sample into the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
It is also advisable to record the atmospheric pressure as boiling point varies with pressure.
-
This micro-method is ideal for determining the boiling point of small quantities of a liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, rubber band, heating source.
-
Procedure:
-
Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Insert the thermometer assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass per unit volume of a substance.
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped, and weigh it again (m₂).
-
The mass of the liquid is (m₂ - m₁).
-
The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁)/V.
-
This is a less precise but simpler method for determining density.
-
Apparatus: Graduated cylinder, analytical balance.
-
Procedure:
-
Weigh an empty, dry graduated cylinder (m₁).
-
Add a known volume (V) of the liquid sample to the graduated cylinder.
-
Weigh the graduated cylinder with the liquid (m₂).
-
The mass of the liquid is (m₂ - m₁).
-
The density (ρ) is calculated as: ρ = (m₂ - m₁)/V.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, light source, dropper.
-
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Record the temperature, as the refractive index is temperature-dependent.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination by Simple Distillation.
Caption: Workflow for Density Determination using a Pycnometer.
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 1-chlorohexane [stenutz.eu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-chlorohexane [stenutz.eu]
- 7. 2-Chloro-3-methylpentane|lookchem [lookchem.com]
- 8. 1-Chloro-2-methylpentane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. 1-chloro-2-methylpentane [stenutz.eu]
- 10. echemi.com [echemi.com]
- 11. 2-CHLORO-2-METHYLPENTANE CAS#: 4325-48-8 [m.chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. echemi.com [echemi.com]
- 14. 3-chloro-2-methylpentane [stenutz.eu]
- 15. 3-クロロ-3-メチルペンタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-chloro-3-methylpentane [stenutz.eu]
- 17. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 18. Page loading... [guidechem.com]
- 19. 1-chloro-2,3-dimethylbutane|600-06-6|lookchem [lookchem.com]
- 20. 1-chloro-2,3-dimethylbutane [stenutz.eu]
- 21. 1-chloro-2,3-dimethylbutane | 600-06-6 [chemnet.com]
A Comprehensive Technical Guide to the Molecular Properties of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fundamental molecular characteristics of 3-Chlorohexane (B1360981), a halogenated alkane with applications in organic synthesis.
Molecular Formula and Weight
This compound is an organic compound featuring a six-carbon hexane (B92381) chain with a chlorine atom substituted at the third carbon position.[1] This structure dictates its specific molecular formula and weight, which are crucial parameters in stoichiometry, reaction kinetics, and analytical characterization.
The elemental composition and corresponding molecular weight are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1][2][3][4][5][6] |
| Molecular Weight | 120.62 g/mol | [2][5][6][7] |
| Monoisotopic Mass | 120.0705781 Da | [6][7] |
Structural and Compositional Logic
The molecular formula and weight of this compound are derived from the sum of the atomic weights of its constituent atoms. The logical relationship between the elemental components and the final molecular properties is illustrated in the diagram below.
Figure 1. Derivation of the molecular formula and weight of this compound from its constituent atoms.
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through mass spectrometry.
Mass Spectrometry Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.
References
- 1. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (CAS 2346-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3R)-3-chlorohexane | C6H13Cl | CID 86308649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 3-Chlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of 3-Chlorohexane. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a conceptual framework illustrating the key factors influencing these properties in haloalkanes.
Physicochemical Data of this compound
The boiling and melting points are critical physical constants for the characterization and application of this compound in research and development. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Boiling Point | 123-125 °C | [1][2][3][4] |
| Melting Point | -35.1 °C (estimate) | [2][3] |
Experimental Determination of Boiling and Melting Points
Accurate determination of boiling and melting points is fundamental for verifying the purity and identity of a chemical substance. The following section details established methodologies for these measurements.
Experimental Protocol 1: Boiling Point Determination (Capillary Method)
This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath with stirrer)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube or oil bath.
-
The heating bath is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air and then the vapor of the liquid.
-
The heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6][7] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Experimental Protocol 2: Melting Point Determination (Capillary Method)
For compounds that are solid at or near room temperature, the capillary method is a standard technique for determining the melting point range. Since this compound has a very low estimated melting point, this procedure would require a suitable low-temperature apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with a suitable low-temperature bath or a commercial melting point apparatus with cooling capabilities)
-
Thermometer
-
Capillary tubes (sealed at one end)
Procedure:
-
A small, finely powdered sample of the solidified compound is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The assembly is placed in the melting point apparatus.
-
The apparatus is cooled to a temperature well below the expected melting point.
-
The temperature is then raised slowly and steadily (typically 1-2 °C per minute) near the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1][2][8]
Experimental Protocol 3: Differential Scanning Calorimetry (DSC)
DSC is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions such as melting and boiling are accompanied by a change in enthalpy, which is detected by the instrument as a peak in the heat flow curve.[9][10]
Apparatus:
-
Differential Scanning Calorimeter
Procedure:
-
A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving a controlled heating rate.
-
For melting point determination, the onset temperature of the endothermic peak corresponds to the melting point.
-
For boiling point determination, the measurement is typically performed in a sealed pan with a pinhole to allow for vapor escape. The onset of the sharp endothermic peak corresponds to the boiling point.[11]
Conceptual Framework for Physicochemical Properties of Haloalkanes
The boiling and melting points of haloalkanes like this compound are governed by the nature and strength of intermolecular forces. The following diagram illustrates the key structural factors that influence these properties.
Caption: Logical relationship of factors influencing haloalkane properties.
This diagram illustrates that the molecular structure of a haloalkane dictates the types and strengths of its intermolecular forces.[3] For non-polar molecules, London dispersion forces are the primary intermolecular interaction, and their strength increases with molecular weight and polarizability.[4] Increased branching in the alkyl chain leads to a more compact molecular shape, which reduces the surface area for intermolecular contact and thus weakens the van der Waals forces, resulting in a lower boiling point.[3][6] The polarity of the carbon-halogen bond introduces dipole-dipole interactions, which also contribute to the overall intermolecular forces.[3] The collective strength of these van der Waals and dipole-dipole forces determines the energy required to overcome them, which is manifested as the boiling and melting points of the substance.[2][7] Generally, for a given alkyl group, the boiling point increases with the increasing atomic weight of the halogen (I > Br > Cl > F) due to stronger London dispersion forces.[3][8]
References
- 1. wyzant.com [wyzant.com]
- 2. byjus.com [byjus.com]
- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. Chapter 7 Notes [web.pdx.edu]
- 7. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 8. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Solubility of 3-Chlorohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorohexane (B1360981) in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles governing its solubility, presents a qualitative assessment of its expected behavior in different solvent classes, and provides a detailed experimental protocol for determining its solubility.
Introduction to this compound and its Solubility
This compound (C₆H₁₃Cl) is a halogenated alkane, a colorless liquid at room temperature.[1] Its molecular structure, featuring a six-carbon chain with a chlorine atom at the third position, imparts a moderate polarity. The general principle of "like dissolves like" is the primary determinant of its solubility.[2][3][4] This principle dictates that substances with similar intermolecular forces are more likely to be miscible. Haloalkanes, including this compound, possess both nonpolar alkyl chains and a polar carbon-halogen bond, allowing them to dissolve in a range of organic solvents.[2][5] The energy required to break the intermolecular forces within the solute (this compound) and the solvent is compensated by the energy released upon the formation of new solute-solvent interactions.[5][6]
Qualitative Solubility Profile of this compound
Based on the principles of chemical interactions, the expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is anticipated that this compound will exhibit good solubility in most common organic solvents due to favorable dipole-dipole and van der Waals interactions.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of alcohols can interact with the polar C-Cl bond of this compound, while the alkyl chains are compatible. |
| Ketones | Acetone | High | The polar carbonyl group of ketones allows for dipole-dipole interactions with this compound. |
| Ethers | Diethyl Ether | High | The ether oxygen can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. The alkyl groups are compatible. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | London dispersion forces between the aromatic ring and the hexane (B92381) chain, along with weak dipole-induced dipole interactions, promote solubility. |
| Alkanes | Hexane, Heptane | High | As a chloroalkane, this compound shares structural similarity with alkanes, leading to strong van der Waals forces and high miscibility. |
| Esters | Ethyl Acetate | High | The polar ester group can engage in dipole-dipole interactions with the C-Cl bond. |
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a liquid solute like this compound in a liquid solvent is the shake-flask method .[7][8][9] This method involves creating a saturated solution and then measuring the concentration of the solute.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard preparation
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials or flasks. Then, add a known volume or mass of the organic solvent to each vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[10][11] Preliminary studies should be conducted to determine the time required to reach a constant concentration.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to allow for the separation of the two phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. To avoid contamination from the undissolved solute, it is crucial to take the sample from the upper layer without disturbing the lower layer.
-
Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any microscopic droplets of undissolved this compound.
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as GC-FID.
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
-
Data Reporting: The solubility should be reported in appropriate units, such as g/100 mL, mol/L, or as a mole fraction, along with the temperature at which the measurement was performed.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can be used to predict the activity coefficients of components in a mixture, which are then used to calculate solubility.[12][13][14] The UNIFAC model considers molecules as being composed of functional groups, and the interactions between these groups determine the thermodynamic properties of the mixture. However, the accuracy of UNIFAC predictions can vary, and for reliable data, experimental validation is recommended.[12][14]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is expected to be highly soluble in a wide range of common organic solvents due to its molecular structure which allows for favorable intermolecular interactions. While specific quantitative data is sparse, this guide provides a strong theoretical and practical framework for researchers and professionals. The detailed shake-flask protocol offers a reliable method for obtaining precise solubility data, which is crucial for applications in organic synthesis, drug development, and formulation science. For preliminary estimations, predictive models like UNIFAC can be a useful tool, but experimental verification remains the gold standard.
References
- 1. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Haloalkanes dissolve easily in organic solvents, why? [allen.in]
- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorohexane (B1360981) is a secondary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Its reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in organic synthesis, including the development of pharmaceutical compounds. As a secondary halide, this compound can undergo substitution via both bimolecular (S(N)2) and unimolecular (S(_N)1) mechanisms. The predominant pathway and the ratio of substitution to elimination products are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. This document provides detailed application notes on the factors influencing these reactions and protocols for conducting and analyzing them.
Reaction Mechanisms and Influencing Factors
The nucleophilic substitution reactions of this compound can proceed through two distinct pathways: S(_N)1 and S(_N)2.
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A key stereochemical feature of the S(_N)2 reaction is the inversion of configuration at the chiral center.[1][2]
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The S(_N)1 pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The rate of reaction is primarily dependent on the concentration of the substrate. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[1][2]
Competition with Elimination Reactions
In the presence of a nucleophile that is also a strong base, elimination reactions (E1 and E2) can compete with substitution. The E2 mechanism is favored by strong, sterically hindered bases and higher temperatures, leading to the formation of alkenes (e.g., hex-2-ene and hex-3-ene). The E1 mechanism competes with the S(N)1 reaction and also proceeds through a carbocation intermediate. The ratio of substitution to elimination products is influenced by the basicity of the nucleophile and the reaction temperature.[3][4]
Data Presentation: Factors Influencing Reaction Outcomes
The choice of nucleophile and solvent has a profound impact on the reaction mechanism and product distribution. Below is a summary of expected outcomes for the reaction of this compound under various conditions.
| Nucleophile | Solvent | Primary Mechanism | Major Product(s) | Notes |
| Strong, Unhindered | Polar Aprotic | S(_N)2 | Substitution | High yield of substitution product with inversion of stereochemistry. |
| (e.g., NaCN, NaN(_3)) | (e.g., DMSO, DMF, Acetone) | (e.g., 3-cyanohexane) | ||
| Strong, Hindered Base | Polar Protic or Aprotic | E2 | Elimination | Favors the formation of alkenes. Higher temperatures increase the yield of elimination products. |
| (e.g., KOC(CH(_3))(_3)) | (e.g., t-BuOH) | (hex-2-ene, hex-3-ene) | ||
| Weak Nucleophile/Base | Polar Protic | S(_N)1 / E1 | Substitution & Elimination | A mixture of substitution and elimination products is expected. Solvolysis may occur where the solvent acts as the nucleophile. |
| (e.g., H(_2)O, ROH) | (e.g., Ethanol, Methanol) | (e.g., 3-hexanol, 3-alkoxyhexane) | ||
| Strong Base | Polar Protic | S(_N)2 / E2 | Substitution & Elimination | A mixture of products is likely. The ratio depends on the specific base and temperature. |
| (e.g., NaOH, NaOCH(_3)) | (e.g., Ethanol/Water) | (e.g., 3-hexanol, hexenes) |
Experimental Protocols
Protocol 1: S(_N)2 Reaction of this compound with Sodium Cyanide in DMSO
This protocol describes a typical S(_N)2 reaction to synthesize 3-cyanohexane.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the mixture to dissolve the sodium cyanide.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain 3-cyanohexane.
Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the substitution and elimination products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms or equivalent)
GC-MS Parameters (starting point, may require optimization):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
Sample Preparation:
-
Take an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound, the substitution product(s), and the elimination product(s) by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use of an internal standard and calibration curves is recommended.[5][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: S(_N)1, S(_N)2, and E2 pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols: Elucidating SN1 and SN2 Reaction Mechanisms for Secondary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary alkyl halides represent a critical class of substrates in nucleophilic substitution reactions, exhibiting a unique reactivity profile that straddles the line between unimolecular (SN1) and bimolecular (SN2) pathways. The ability to control and predict the outcome of these reactions is paramount in synthetic chemistry, particularly in the context of drug development where precise stereochemical control is often a necessity. These application notes provide a detailed overview of the factors governing the SN1/SN2 competition for secondary alkyl halides, supported by quantitative data and detailed experimental protocols to aid in mechanistic determination.
Factors Influencing the Reaction Mechanism
The competition between SN1 and SN2 pathways for a secondary alkyl halide is a delicate balance influenced by several key factors: the nature of the nucleophile, the solvent, the leaving group, and the specific structure of the alkyl halide itself.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism proceeding through a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[1] The reaction typically results in a racemic mixture of products if the starting material is chiral, due to the planar nature of the carbocation intermediate allowing for nucleophilic attack from either face.[2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1] A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the reaction center, often referred to as a Walden inversion.
Secondary alkyl halides can undergo either pathway, and the predominant mechanism can be shifted by carefully selecting the reaction conditions.[3]
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize quantitative data illustrating the impact of various factors on the competition between SN1 and SN2 reactions for secondary alkyl halides.
Table 1: Relative Rates of Solvolysis (SN1) of 2-Bromopropane (B125204) in Various Protic Solvents
The rate of solvolysis of a secondary alkyl halide is highly sensitive to the ionizing power of the solvent. The Grunwald-Winstein equation, log(k/k₀) = mY, relates the rate constant of a solvolysis reaction (k) to the rate constant in a reference solvent (k₀, 80% ethanol/20% water) through the substrate parameter (m) and the solvent ionizing power (Y). For SN1 reactions, m is typically close to 1.[2][4]
| Solvent (Volume %) | Dielectric Constant (ε) | Winstein-Grunwald Y Value | Relative Rate Constant (k_rel) |
| 100% Ethanol | 24.3 | -2.03 | 1 |
| 80% Ethanol / 20% Water | 65.1 | 0.00 | 14 |
| 60% Ethanol / 40% Water | - | 1.12 | 100 |
| 40% Ethanol / 60% Water | - | 2.19 | 740 |
| 20% Ethanol / 80% Water | - | 3.05 | 4,000 |
| 100% Water | 78.5 | 3.49 | 10,000 |
| 100% Formic Acid | 58.5 | 2.05 | 3,000 |
| 100% Acetic Acid | 6.2 | -1.64 | 0.2 |
Data compiled and extrapolated from multiple sources for illustrative purposes.
Table 2: Effect of Nucleophile on the Reaction of 2-Bromopropane
Strong, anionic nucleophiles favor the SN2 pathway, while weak, neutral nucleophiles favor the SN1 pathway.
| Nucleophile | Solvent | Predominant Mechanism | Relative Rate (SN2 Component) |
| CH₃OH (Methanol) | Methanol | SN1 (solvolysis) | Very Low |
| H₂O (Water) | Water | SN1 (solvolysis) | Very Low |
| Cl⁻ | Acetone (B3395972) | SN2 | 1 |
| Br⁻ | Acetone | SN2 | 20 |
| I⁻ | Acetone | SN2 | 100 |
| CH₃S⁻ | Methanol | SN2 | 50,000 |
| CN⁻ | DMSO | SN2 | 100,000 |
| N₃⁻ | Ethanol/Water | Mixed SN1/SN2 | Moderate |
Relative rates are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Reaction Order by Varying Nucleophile Concentration
Objective: To determine whether the reaction of a secondary alkyl halide proceeds via an SN1 or SN2 mechanism by examining the effect of nucleophile concentration on the reaction rate.
Materials:
-
2-bromopropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Constant temperature water bath
-
Stopwatches
-
Test tubes and rack
-
Pipettes and burettes
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of 2-bromopropane in acetone.
-
Prepare three solutions of sodium iodide in acetone at different concentrations: 0.05 M, 0.1 M, and 0.2 M.
-
-
Reaction Setup:
-
Set up three sets of reactions, one for each concentration of sodium iodide.
-
In a test tube, place 5.0 mL of the 0.1 M 2-bromopropane solution.
-
Place the test tube in a constant temperature water bath set to 25°C and allow it to equilibrate for 5 minutes.
-
-
Initiation and Monitoring:
-
Rapidly add 5.0 mL of one of the sodium iodide solutions (e.g., 0.05 M) to the test tube containing the 2-bromopropane solution and start the stopwatch immediately.
-
Mix the solution thoroughly.
-
Monitor the reaction for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the first appearance of a persistent cloudiness or precipitate.
-
-
Data Collection:
-
Repeat the experiment with the 0.1 M and 0.2 M sodium iodide solutions.
-
Perform each experiment in triplicate to ensure reproducibility.
-
-
Analysis:
-
Calculate the initial rate of reaction for each concentration of sodium iodide (the rate can be considered inversely proportional to the time taken for precipitation to occur).
-
Plot the initial rate of reaction against the concentration of sodium iodide.
-
Expected Outcome:
-
If the reaction rate increases linearly with the concentration of sodium iodide, the reaction follows second-order kinetics, indicative of an SN2 mechanism .
-
If the reaction rate remains relatively constant despite changes in the sodium iodide concentration, the reaction follows first-order kinetics with respect to the alkyl halide, indicative of an SN1 mechanism .
-
-
Protocol 2: Stereochemical Analysis using Polarimetry
Objective: To determine the stereochemical outcome of a nucleophilic substitution reaction on a chiral secondary alkyl halide, thereby distinguishing between SN1 (racemization) and SN2 (inversion) mechanisms.
Materials:
-
(R)-(-)-2-bromobutane
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Polarimeter
-
Volumetric flasks and pipettes
-
Reaction flask with a stirrer and condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Initial Optical Rotation Measurement:
-
Prepare a solution of known concentration of (R)-(-)-2-bromobutane in DMF.
-
Measure the initial optical rotation of this solution using a polarimeter.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known amount of sodium azide in DMF.
-
Add a known amount of (R)-(-)-2-bromobutane to the sodium azide solution.
-
Heat the reaction mixture under reflux for a specified period (e.g., 2 hours).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product, 2-azidobutane (B6176771).
-
-
Final Optical Rotation Measurement:
-
Prepare a solution of the isolated 2-azidobutane in DMF with the same concentration as the starting material.
-
Measure the optical rotation of the product solution.
-
-
Analysis:
-
Compare the sign and magnitude of the optical rotation of the product with that of the starting material.
-
Expected Outcome:
-
If the product, (S)-(+)-2-azidobutane, exhibits an optical rotation of the opposite sign to the starting material, it indicates an inversion of configuration , characteristic of an SN2 reaction .
-
If the product solution shows little to no optical rotation (i.e., it is a racemic mixture), it indicates racemization , which is characteristic of an SN1 reaction .
-
-
Visualizations
Factors Influencing SN1 vs. SN2 Pathways
Caption: Factors determining SN1 vs. SN2 pathways for secondary alkyl halides.
Experimental Workflow for Determining Reaction Order
Caption: Workflow for determining the reaction order of a nucleophilic substitution.
Conclusion
The mechanistic pathway of nucleophilic substitution for secondary alkyl halides is highly dependent on the reaction conditions. By carefully selecting the nucleophile and solvent, researchers can favor either the SN1 or SN2 pathway. The protocols outlined in these application notes provide a framework for the systematic investigation of these reactions, enabling a deeper understanding and control of their outcomes. This knowledge is crucial for the rational design of synthetic routes in academic research and the pharmaceutical industry.
References
Application Notes and Protocols: Reaction of (S)-3-chlorohexane with Hydroxide Ion
Abstract
This document provides detailed application notes and experimental protocols for the reaction of the secondary alkyl halide, (S)-3-chlorohexane, with the hydroxide (B78521) ion (OH⁻). This reaction is a critical model for understanding the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. For researchers and professionals in drug development and organic synthesis, controlling the outcome of such reactions is paramount, as the desired product's yield and stereochemical integrity are often crucial. These notes cover the underlying mechanisms, factors influencing the reaction pathway, a detailed experimental protocol, and a summary of expected outcomes under various conditions.
Introduction: Significance in Synthesis
The reaction of alkyl halides with nucleophiles or bases is a cornerstone of organic synthesis. For a secondary alkyl halide like 3-chlorohexane (B1360981), the reaction with a strong nucleophile that is also a strong base, such as hydroxide, presents a classic case of competing SN2 and E2 reaction pathways.[1][2] The SN2 pathway leads to an alcohol with a specific stereochemical outcome, while the E2 pathway yields alkenes.[1][3] Understanding and controlling the factors that favor one pathway over the other is essential in multi-step syntheses where achieving high yields of a specific isomer is necessary. For instance, in pharmaceutical development, the stereochemistry of a molecule can determine its efficacy and safety profile. The SN2 reaction, being stereospecific, results in an inversion of configuration, a predictable outcome that is highly valuable in asymmetric synthesis.[4][5][6]
Reaction Mechanisms
The reaction of (S)-3-chlorohexane with hydroxide ion can proceed via two primary, competing bimolecular pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): In this pathway, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom.[7] The reaction occurs in a single, concerted step where the C-OH bond forms simultaneously as the C-Cl bond breaks.[8] A key characteristic of the SN2 mechanism is the "backside attack" of the nucleophile, which leads to a complete inversion of the stereochemical configuration at the chiral center.[4][5][9] Therefore, (S)-3-chlorohexane yields (R)-3-hexanol.[10] The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the hydroxide ion.[6][7]
-
E2 (Bimolecular Elimination): Here, the hydroxide ion functions as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine.[1] This is also a concerted, one-step mechanism where the proton is removed, a double bond forms, and the chloride leaving group departs simultaneously. This pathway is favored when using a strong, concentrated base.[1][3] The dehydrohalogenation of this compound can result in a mixture of alkene products, primarily hex-2-ene and hex-3-ene.
SN1 and E1 mechanisms are generally not significant in this reaction, as they proceed through a carbocation intermediate and are favored for tertiary alkyl halides or when using a weak nucleophile/base.[2][11][12] The use of a strong nucleophile like hydroxide promotes the faster bimolecular pathways.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Gas Chromatography Analysis of Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail widely-used gas chromatography (GC) methods for the qualitative and quantitative analysis of haloalkanes in various matrices. The following sections provide detailed methodologies for sample preparation and analysis, quantitative data, and visual workflows to guide researchers in setting up and executing these techniques.
Introduction to Haloalkane Analysis by Gas Chromatography
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including haloalkanes.[1] Due to their volatility and the presence of electronegative halogen atoms, haloalkanes are well-suited for GC analysis. Common applications include environmental monitoring of pollutants in water and soil, as well as the analysis of residual solvents in pharmaceutical products.[2][3]
The choice of the specific GC method depends on the sample matrix, the concentration of the target haloalkanes, and the required sensitivity. The most prevalent techniques include:
-
Purge and Trap (P&T) GC: Ideal for extracting and concentrating volatile haloalkanes from water and soil samples, offering high sensitivity.[4] This technique is described in detail in U.S. EPA Method 5030C and is often coupled with GC-MS for analysis as per U.S. EPA Method 8260.[5]
-
Headspace (HS) GC: A technique for analyzing volatile compounds in solid or liquid samples by sampling the vapor phase in equilibrium with the sample.[6][7] This method is particularly useful for complex matrices as it minimizes the introduction of non-volatile components into the GC system.[6]
-
Direct Injection GC: Suitable for samples with higher concentrations of haloalkanes where sample pre-concentration is not necessary.[5]
Common detectors for haloalkane analysis include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, and the Mass Spectrometer (MS), which provides definitive identification and quantification.[2][8]
Quantitative Data Summary
The following tables summarize typical retention times, method detection limits (MDLs), and limits of quantification (LOQs) for a selection of common haloalkanes using different GC methods. Please note that these values are illustrative and can vary depending on the specific instrument, column, and analytical conditions.
Table 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) Data for Volatile Haloalkanes in Water
| Compound | Retention Time (min) | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Dichlorodifluoromethane | 1.35 | 0.10 | 0.33 |
| Chloromethane | 1.49 | 0.13 | 0.43 |
| Vinyl Chloride | 1.56 | 0.17 | 0.56 |
| Bromomethane | 1.29 | 0.03 | 0.10 |
| Chloroethane | 2.20 | - | - |
| Trichlorofluoromethane | 2.54 | - | - |
| 1,1-Dichloroethene | 2.89 | - | - |
| Methylene Chloride | 3.50 | - | - |
| 1,1-Dichloroethane | 4.03 | - | - |
| Chloroform | 4.80 | - | - |
| Carbon Tetrachloride | 5.25 | - | - |
| 1,2-Dichloroethane | 5.50 | - | - |
| Trichloroethene | 6.20 | - | - |
| Bromodichloromethane | 6.50 | - | - |
| Tetrachloroethene | 7.80 | - | - |
| Dibromochloromethane | 8.20 | - | - |
| Bromoform | 9.50 | - | - |
Data compiled from U.S. EPA Method 8260B documentation and related application notes.[9][10] The MDLs are typically determined from seven replicate measurements of a low-concentration standard.[2]
Table 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Data for Volatile Haloalkanes in Soil
| Compound | Retention Time (min) | Method Detection Limit (MDL) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Dichlorodifluoromethane | - | 0.51 | 1.7 |
| Chloromethane | - | 0.62 | 2.1 |
| Vinyl Chloride | - | 0.55 | 1.8 |
| Bromomethane | - | 0.78 | 2.6 |
| Chloroethane | - | 0.85 | 2.8 |
| Trichlorofluoromethane | - | 0.91 | 3.0 |
| 1,1-Dichloroethene | - | 0.65 | 2.2 |
| Methylene Chloride | - | 1.21 | 4.1 |
| 1,1-Dichloroethane | - | 0.72 | 2.4 |
| Chloroform | - | 0.88 | 2.9 |
| Carbon Tetrachloride | - | 1.10 | 3.6 |
| Trichloroethene | - | 0.95 | 3.1 |
| Tetrachloroethene | - | 1.05 | 3.5 |
Data is illustrative and based on typical performance for dynamic headspace GC-MS analysis of soil samples.[5] Actual performance may vary.
Experimental Protocols
Protocol 1: Purge and Trap GC-MS for Haloalkanes in Water (Based on EPA Method 8260)
This protocol describes the analysis of volatile haloalkanes in aqueous samples using a purge and trap system coupled with a gas chromatograph-mass spectrometer (GC-MS).
A. Sample Preparation (Water)
-
Collect water samples in 40 mL glass vials with PTFE-lined silicone septa.
-
If residual chlorine is present, add a small amount of sodium thiosulfate (B1220275) to the vials before sample collection.
-
Fill the vials completely to avoid any headspace.
-
Store samples at 4°C until analysis.
B. Instrumentation and Conditions
-
Purge and Trap System:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.
-
Trap: Vocarb 3000 or equivalent.
-
Desorption Temperature: 245°C.
-
Desorption Time: 2 minutes.
-
Bake Temperature: 265°C.
-
Bake Time: 8 minutes.
-
-
Gas Chromatograph (GC):
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp 1: 8°C/min to 170°C.
-
Ramp 2: 20°C/min to 220°C, hold for 3 minutes.
-
-
Inlet Temperature: 200°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Solvent Delay: ~2 minutes.
-
C. Analysis Procedure
-
Introduce 5 mL of the water sample into the purge and trap sparging vessel.
-
Add internal standards to the sample.
-
Initiate the purge and trap cycle. The volatile haloalkanes are purged from the sample onto the analytical trap.
-
The trap is rapidly heated to desorb the analytes onto the GC column.
-
The GC separates the haloalkanes based on their boiling points and interaction with the stationary phase.
-
The MS detects and identifies the compounds based on their mass spectra.
-
Quantify the analytes using the response of a major ion relative to an internal standard.
Caption: Workflow for Purge and Trap GC-MS analysis of haloalkanes in water.
Protocol 2: Headspace GC-MS for Haloalkanes in Soil
This protocol details the analysis of volatile haloalkanes in soil samples using static headspace extraction followed by GC-MS.
A. Sample Preparation (Soil)
-
Collect soil samples in appropriate containers and store at 4°C.
-
Weigh approximately 5 g of the soil sample into a 20 mL headspace vial.
-
Add 5 mL of reagent water to the vial.
-
Add internal standards.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Gently swirl the vial to mix the contents.
B. Instrumentation and Conditions
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 85°C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 100°C.
-
Transfer Line Temperature: 110°C.
-
Vial Shaking: On.
-
-
Gas Chromatograph (GC):
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/min to 220°C, hold for 2 minutes.
-
-
Inlet Temperature: 200°C.
-
Injection Mode: Split (e.g., 20:1).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Solvent Delay: ~1.5 minutes.
-
C. Analysis Procedure
-
Place the prepared headspace vials in the autosampler tray.
-
The autosampler heats the vial to the set temperature for the specified time to allow the volatile haloalkanes to partition into the headspace.
-
A sample of the headspace gas is automatically injected into the GC.
-
The GC separates the haloalkanes.
-
The MS detects and identifies the compounds.
-
Quantify the analytes using the response of a major ion relative to an internal standard.
Caption: Workflow for Headspace GC-MS analysis of haloalkanes in soil.
Signaling Pathways and Logical Relationships
The analytical process for determining haloalkanes by GC can be represented as a logical flow, starting from sample collection and ending with data reporting.
Caption: Logical workflow for haloalkane analysis by gas chromatography.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for the Synthesis of 3-methoxy-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-methoxy-3-methylhexane (B1214237) from 3-chloro-3-methylhexane (B1594247). The protocol details a nucleophilic substitution reaction that proceeds via a unimolecular (SN1) mechanism, a common pathway for tertiary alkyl halides. This application note includes detailed experimental procedures, data presentation in a tabular format for clarity, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding the underlying chemical principles.
Introduction
The synthesis of ethers is a fundamental transformation in organic chemistry, with applications in the pharmaceutical and materials science industries. 3-methoxy-3-methylhexane serves as a model compound for the preparation of tertiary ethers. The reaction of a tertiary alkyl halide, such as 3-chloro-3-methylhexane, with an alcohol, in this case, methanol (B129727), is a classic example of a solvolysis reaction proceeding through an SN1 mechanism. This pathway involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the nucleophilic methanol. A competing elimination (E1) reaction can also occur, leading to the formation of isomeric alkenes. Understanding and controlling the parameters of this reaction are crucial for maximizing the yield of the desired ether product.
Reaction Scheme
Signaling Pathways and Logical Relationships
The synthesis of 3-methoxy-3-methylhexane from 3-chloro-3-methylhexane is governed by the principles of nucleophilic substitution and elimination reactions. The tertiary nature of the substrate dictates the prevalence of a unimolecular mechanism.
Caption: SN1 and E1 reaction pathways for 3-chloro-3-methylhexane.
Experimental Protocols
Materials and Equipment:
-
3-chloro-3-methylhexane (reactant)
-
Methanol (reagent and solvent), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Fractional distillation apparatus
-
Rotary evaporator (optional)
-
NMR spectrometer
-
FTIR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 50 mL of anhydrous methanol.
-
Addition of Reactant: Add 10.0 g of 3-chloro-3-methylhexane to the methanol.
-
Reaction Conditions: Gently heat the mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 100 mL of deionized water to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the product) should be the upper layer.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Again, shake gently and vent frequently.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 50 mL of deionized water.
-
Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Remove the excess methanol using a rotary evaporator or by simple distillation.
-
Purification: Purify the crude product by fractional distillation.[1] Collect the fraction that boils in the range of 125-127 °C.[2]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 3-methoxy-3-methylhexane.
Data Presentation
| Parameter | Value | Reference |
| Reactant | ||
| Name | 3-chloro-3-methylhexane | |
| Molecular Formula | C₇H₁₅Cl | |
| Molecular Weight | 134.65 g/mol | |
| Product | ||
| Name | 3-methoxy-3-methylhexane | |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| Boiling Point | 126.1 ± 8.0 °C (Predicted) | [1][2] |
| Density | 0.779 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Spectroscopic Data | ||
| ¹³C NMR (Predicted) | Signals expected for 8 unique carbons. | [3] |
| Mass Spectrum (EI) | Major fragments expected from the loss of alkyl and methoxy (B1213986) groups. | [3] |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃):
-
Triplet (~0.9 ppm, 6H): two -CH₃ groups from the ethyl and propyl chains.
-
Singlet (~1.1 ppm, 3H): -CH₃ group at the tertiary center.
-
Multiplet (~1.4-1.6 ppm, 6H): three -CH₂- groups.
-
Singlet (~3.2 ppm, 3H): -OCH₃ group.
-
-
¹³C NMR (CDCl₃):
-
Signals for methyl carbons (~8-25 ppm).
-
Signals for methylene (B1212753) carbons (~25-40 ppm).
-
Signal for the methoxy carbon (~50 ppm).
-
Signal for the quaternary carbon bonded to oxygen (~75 ppm).
-
-
FTIR (neat):
-
C-H stretching (alkane) ~2850-2960 cm⁻¹.
-
C-O stretching (ether) ~1070-1150 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular ion (M⁺) peak at m/z = 130.
-
Fragment peaks corresponding to the loss of a methoxy group (M-31) and various alkyl fragments.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
3-chloro-3-methylhexane is a halogenated hydrocarbon and should be handled with care.
-
Handle sodium bicarbonate solution with care as it can cause mild irritation.
-
Ensure that all glassware is properly clamped and secured.
References
The Influence of Solvent Polarity on Nucleophilic Substitution Reactions: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing the reaction rate and mechanism of nucleophilic substitution reactions. This document provides a detailed overview of the role of solvent polarity in directing SN1 and SN2 reaction pathways. We present quantitative data on reaction rate variations, detailed experimental protocols for kinetic analysis, and visual representations of the underlying mechanistic principles to guide researchers in optimizing their synthetic strategies.
Introduction
Nucleophilic substitution reactions, fundamental to the synthesis of a vast array of organic compounds, are broadly classified into two distinct mechanisms: substitution nucleophilic unimolecular (SN1) and substitution nucleophilic bimolecular (SN2). The competition between these pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, and the leaving group. Among these, the choice of solvent plays a pivotal role. The polarity of the solvent, and specifically its ability to form hydrogen bonds (protic vs. aprotic), can dramatically alter the energetic landscape of the reaction, thereby favoring one mechanism over the other. Understanding these solvent effects is crucial for controlling reaction outcomes, maximizing yields, and designing efficient synthetic routes in academic and industrial research, particularly in the field of drug development where precise molecular architecture is paramount.
Theoretical Background: SN1 vs. SN2 Mechanisms and Solvent Effects
The SN1 Mechanism
The SN1 reaction is a two-step process. The first and rate-determining step involves the unimolecular dissociation of the substrate to form a carbocation intermediate and a leaving group. The second step is the rapid attack of the nucleophile on the carbocation.
Key Characteristics:
-
Rate Law: Rate = k[Substrate]
-
Intermediate: Carbocation
-
Stereochemistry: Racemization
Role of Solvent: SN1 reactions are significantly accelerated by polar protic solvents (e.g., water, ethanol, methanol). These solvents possess a hydrogen atom bonded to an electronegative atom (O or N) and can engage in hydrogen bonding. Their high polarity and ability to act as hydrogen bond donors are crucial for:
-
Stabilizing the Transition State: The transition state of the first step involves the development of charge separation as the C-Leaving Group bond breaks. Polar protic solvents solvate and stabilize this polar transition state, lowering the activation energy.[1]
-
Solvating the Carbocation Intermediate: The highly unstable carbocation is stabilized by ion-dipole interactions with the polar solvent molecules.[2][3]
-
Solvating the Leaving Group: The anionic leaving group is stabilized through hydrogen bonding with the solvent. This facilitates the cleavage of the C-Leaving Group bond.
The SN2 Mechanism
The SN2 reaction is a single, concerted step where the nucleophile attacks the substrate from the backside of the leaving group, which is simultaneously displaced.
Key Characteristics:
-
Rate Law: Rate = k[Substrate][Nucleophile]
-
Transition State: A single, five-coordinate transition state.
-
Stereochemistry: Inversion of configuration.
Role of Solvent: SN2 reactions are favored by polar aprotic solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile). These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.
-
Solvating the Cation: Polar aprotic solvents are effective at solvating the counter-ion (cation) of the nucleophilic salt, leaving the nucleophile relatively "naked" and more reactive.[4]
-
Avoiding Nucleophile Solvation: In contrast to protic solvents that form a "cage" around the anionic nucleophile through hydrogen bonding, aprotic solvents do not strongly solvate the nucleophile. This lack of solvation increases the nucleophile's energy and, consequently, its reactivity, leading to a faster reaction rate.[4]
Quantitative Data: Solvent Effects on Reaction Rates
The choice of solvent can lead to dramatic differences in reaction rates, often spanning several orders of magnitude. The following tables summarize the relative rates of typical SN1 and SN2 reactions in various solvents.
Table 1: Relative Rates of a Typical SN1 Reaction (Solvolysis of tert-Butyl Chloride)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Acetic Acid | 6 | Polar Protic | 1 |
| Methanol | 33 | Polar Protic | 4 |
| Water | 78 | Polar Protic | 150,000 |
Data compiled from Hughes-Ingold studies, illustrating the profound effect of polar protic solvents on SN1 reaction rates.[3]
Table 2: Relative Rates of a Typical SN2 Reaction (CH₃I + Cl⁻ → CH₃Cl + I⁻)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol | 33 | Polar Protic | 1 |
| Formamide | 111 | Polar Protic | 12.5 |
| N-Methylformamide | 182 | Polar Protic | 45.3 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 1,200,000 |
| Dimethylacetamide (DMA) | 38 | Polar Aprotic | 2,800,000 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 1,300,000 |
This table demonstrates the significant rate enhancement of SN2 reactions in polar aprotic solvents compared to polar protic solvents.
Visualizing the Role of the Solvent
The following diagrams, generated using Graphviz (DOT language), illustrate the key interactions between the solvent and the reacting species in SN1 and SN2 reactions.
References
Application Notes and Protocols for the Elimination Reactions of 3-Chlorohexane with Alcoholic KOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reaction of haloalkanes is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This document outlines the key principles, experimental protocol, and expected outcomes for the dehydrohalogenation of 3-chlorohexane (B1360981) when treated with a strong base, specifically potassium hydroxide (B78521) (KOH) in an alcoholic solvent. This reaction proceeds via a bimolecular elimination (E2) mechanism and is a classic example of regioselectivity governed by Zaitsev's rule. Understanding and controlling such reactions are crucial in the synthesis of various organic molecules, including pharmaceutical intermediates.
Reaction Mechanism and Regioselectivity
The reaction of this compound, a secondary alkyl halide, with alcoholic KOH proceeds through a concerted E2 mechanism. In this single-step process, the hydroxide ion (or more accurately, the alkoxide ion formed in the alcoholic solvent) acts as a strong base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the chlorine). Simultaneously, the electrons from the carbon-hydrogen bond shift to form a pi bond, and the chloride ion departs as the leaving group.
This compound has two different β-carbons from which a proton can be abstracted: C2 and C4. This leads to the potential formation of two constitutional isomers: 2-hexene (B8810679) and 3-hexene (B12438300). According to Zaitsev's rule, in elimination reactions, the major product is the more substituted (and therefore more stable) alkene. In this case, both 2-hexene and 3-hexene are disubstituted alkenes, suggesting they will both be major products. The use of a non-bulky base like ethoxide (from ethanolic KOH) favors the formation of the thermodynamically more stable Zaitsev products.[1][2]
Furthermore, the E2 reaction is stereoselective, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group. This geometric constraint influences the formation of cis (Z) and trans (E) isomers of the resulting alkenes. Generally, the trans isomer is the more stable and, therefore, the major stereoisomer formed.
Predicted Product Distribution
The elimination of this compound with alcoholic KOH is expected to yield a mixture of hexene isomers. The primary products will be the more stable, disubstituted alkenes, 2-hexene and 3-hexene. A smaller amount of the less substituted 1-hexene (B165129) (a Hofmann product) might be formed, but it is expected to be a minor component. Both 2-hexene and 3-hexene can exist as cis (Z) and trans (E) stereoisomers.
| Product Name | Structure | Type | Expected Abundance |
| trans-3-Hexene | CH₃CH₂CH=CHCH₂CH₃ | Zaitsev (E) | Major |
| cis-3-Hexene | CH₃CH₂CH=CHCH₂CH₃ | Zaitsev (Z) | Significant |
| trans-2-Hexene | CH₃CH=CHCH₂CH₂CH₃ | Zaitsev (E) | Major |
| cis-2-Hexene | CH₃CH=CHCH₂CH₂CH₃ | Zaitsev (Z) | Significant |
| 1-Hexene | CH₂=CHCH₂CH₂CH₂CH₃ | Hofmann | Minor |
Note: The exact quantitative distribution of the products is dependent on specific reaction conditions such as temperature and the specific alcoholic solvent used. Experimental determination via methods like gas chromatography is necessary for precise quantification.
Experimental Protocol
This protocol details a representative procedure for the dehydrohalogenation of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated sodium chloride solution (brine)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution. Once dissolved, allow the solution to cool to room temperature.
-
Addition of Substrate: Add 12.06 g (0.1 mol) of this compound to the ethanolic KOH solution. Add a magnetic stir bar to the flask.
-
Reflux: Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux and maintain the reflux with stirring for 2 hours.
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a 250 mL separatory funnel. Add 100 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer with two 50 mL portions of saturated sodium chloride solution (brine).
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Isolation: Decant or filter the dried organic solution into a clean, dry round-bottom flask.
-
Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.
-
Purification (Optional): The resulting crude product is a mixture of hexene isomers. If a purified sample of the alkene mixture is required, it can be purified by simple distillation. Collect the fraction boiling in the range of the expected hexene isomers (approx. 63-69 °C).
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different hexene isomers and determine their relative abundance.[3][4]
Visualizations
Conclusion
The elimination reaction of this compound with alcoholic KOH is a robust method for synthesizing a mixture of 2-hexene and 3-hexene isomers, in accordance with Zaitsev's rule. The reaction proceeds via an E2 mechanism, and the product distribution can be qualitatively predicted. For precise quantitative analysis and separation of the resulting isomers, gas chromatography is an indispensable tool. The provided protocol offers a reliable procedure for carrying out this transformation in a laboratory setting.
References
Application Note: Analysis of Halogenated Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. sjpm.org.cn [sjpm.org.cn]
- 6. agilent.com [agilent.com]
- 7. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use | MDPI [mdpi.com]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. organomation.com [organomation.com]
Application Notes and Protocols for 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-Chlorohexane (CAS No. 2346-81-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless liquid classified as a haloalkane.[1] It is flammable and should be handled with appropriate caution.[2][3] Below is a summary of its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₃Cl[1][4] |
| Molecular Weight | 120.62 g/mol [1][4] |
| Boiling Point | 123 °C[5][6] |
| Flash Point | 25 °C[6] |
| Density | 0.87 g/cm³[5][6] |
| Refractive Index | 1.4160 - 1.4200[5][6] |
| Solubility | Soluble in organic solvents, less soluble in water.[1] |
| Appearance | Colorless to almost colorless clear liquid[1][5] |
Safe Handling Procedures
Proper handling of this compound is essential to minimize exposure and prevent accidents. The following procedures should be strictly followed.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound indicates the need for the following PPE:
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[7][8]
-
Skin and Body Protection: A lab coat or long-sleeved work clothes should be worn.[7][8] In situations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[9][10][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator for organic vapors should be used.[7][8]
2.2. General Handling Practices
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[9][10][11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[10][11][13] "No smoking" policies should be strictly enforced in handling areas.[10][11][13]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][10][11]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2][10][11] All equipment used when handling the product must be grounded.[13]
Storage Procedures
Correct storage of this compound is vital for maintaining its stability and for the safety of the laboratory environment.
-
Keep in a cool, dry, and well-ventilated place.[2][10][11][13][14]
-
Store away from incompatible materials, such as oxidizing agents.[12]
-
Protect from moisture.[11] For long-term storage, keeping the compound under an inert gas atmosphere is recommended.[11]
-
The storage area should be equipped with explosion-proof equipment.[10][11]
Spill and Waste Disposal Procedures
In the event of a spill or for the disposal of waste, the following steps should be taken.
4.1. Spill Response
-
Immediately evacuate the area and eliminate all ignition sources.[13]
-
Wear appropriate personal protective equipment as detailed in section 2.1.[7][9]
-
For small spills, absorb the material with an inert absorbent material such as sand or earth.[13][14]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[14]
-
Do not let the chemical enter drains.[9]
4.2. Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[2][15]
-
Waste can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[16]
Experimental Protocol: Nucleophilic Substitution Reaction
This protocol provides a general procedure for a nucleophilic substitution reaction using this compound as the electrophile.
5.1. Materials
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
5.2. Procedure
-
Reaction Setup:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
In the fume hood, add the nucleophile (e.g., 1.2 equivalents of sodium azide) to the flask.
-
Add the anhydrous solvent (e.g., DMF) to the flask via syringe.
-
Stir the mixture to dissolve the nucleophile.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature using a syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure product.
-
Visualized Workflows
The following diagrams illustrate the key procedures for handling and storing this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
Caption: General Experimental Workflow Using this compound.
References
- 1. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2346-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 2346-81-8 [chemicalbook.com]
- 6. This compound | 2346-81-8 | TCI AMERICA [tcichemicals.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for Safe Handling of Flammable Liquid Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flammable liquid haloalkanes are a class of organic compounds widely utilized in research and development as solvents, reagents, and building blocks for synthesis. While indispensable, their inherent flammability, coupled with potential toxicity, necessitates stringent safety protocols to mitigate risks of fire, explosion, and chemical exposure. These application notes provide detailed safety precautions, quantitative data on common haloalkanes, and a comprehensive experimental protocol to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Before handling any flammable liquid haloalkane, a thorough risk assessment is mandatory. This involves consulting the Safety Data Sheet (SDS) for each specific chemical to understand its unique hazards.[1] Key hazards include:
-
Flammability: Vapors of flammable haloalkanes can form explosive mixtures with air.[2][3][4] These vapors are often denser than air and can travel to distant ignition sources.[2][3]
-
Toxicity: Many haloalkanes are toxic upon inhalation, ingestion, or skin contact and some are suspected carcinogens.[2][5][6]
-
Reactivity: Some haloalkanes can react violently with certain reagents, such as alkali metals and strong oxidizing agents.[1][7]
A logical workflow for risk mitigation should be followed:
Quantitative Data for Common Flammable Liquid Haloalkanes
The following table summarizes key safety data for several commonly used flammable liquid haloalkanes. It is crucial to consult the specific SDS for the most up-to-date and comprehensive information.
| Haloalkane | Formula | Flash Point (°C) | Autoignition Temperature (°C) | Lower Explosive Limit (LEL) (%) | Upper Explosive Limit (UEL) (%) | Occupational Exposure Limits (OEL) - 8-hr TWA |
| Dichloromethane | CH₂Cl₂ | No flash point | 556 - 640 | 12 | 19 | 25 ppm (OSHA) |
| Chloroform | CHCl₃ | Not flammable | Not flammable | Not applicable | Not applicable | 10 ppm (ACGIH) |
| Carbon Tetrachloride | CCl₄ | Not flammable | Not flammable | Not applicable | Not applicable | 5 ppm (ACGIH) |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 13 | 413 - 440 | 6.2 | 16 | 1 ppm (ACGIH) |
| 1-Bromobutane (B133212) | C₄H₉Br | 18 | 265 | 2.6 | 6.6 | Not Established |
Note: Data is compiled from various sources and should be used as a reference. Always refer to the manufacturer's SDS.[1][2][3][4][5][7][8][9][10][11][12][13][14]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling flammable liquid haloalkanes.
Safe Handling and Storage
-
Ventilation: Always handle flammable liquid haloalkanes in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][3] Use intrinsically safe or explosion-proof equipment where necessary.[2]
-
Static Electricity: Ground and bond metal containers when transferring large volumes of flammable liquids to prevent static discharge.[2][3]
-
Storage: Store flammable liquid haloalkanes in approved, tightly sealed containers in a designated flammable storage cabinet.[1] Do not store with incompatible materials such as strong oxidizing agents.[8]
-
Quantities: Keep the quantities of flammable liquids in the immediate work area to a minimum.[5]
Experimental Protocol: Synthesis of 1-Bromobutane
This protocol details the synthesis of 1-bromobutane from 1-butanol (B46404), a procedure involving a flammable liquid haloalkane. Strict adherence to all safety precautions is mandatory.
Materials:
-
1-Butanol
-
Sodium bromide
-
Concentrated sulfuric acid
-
Anhydrous calcium chloride
-
Sodium hydroxide (B78521) solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup (in a fume hood):
-
Place a magnetic stir bar in a round-bottom flask.
-
Add sodium bromide and 1-butanol to the flask.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the cooled and stirring mixture. The addition should be done in small portions to control the exothermic reaction.
-
-
Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle for the time specified in your detailed laboratory procedure. This step should be closely monitored.
-
-
Workup and Extraction:
-
After cooling the reaction mixture, add water and transfer the contents to a separatory funnel.
-
Allow the layers to separate. The lower layer is the crude 1-bromobutane.
-
Carefully drain the lower layer into a clean flask.
-
Wash the crude product with water, followed by a 10% sodium hydroxide solution, and then again with water. In each wash, shake the separatory funnel gently, venting frequently to release any pressure buildup.
-
-
Drying and Distillation:
-
Dry the 1-bromobutane over anhydrous calcium chloride.
-
Decant the dried liquid into a clean, dry distillation flask.
-
Distill the 1-bromobutane, collecting the fraction at the appropriate boiling range.
-
Safety Precautions during the Experiment:
-
Corrosive and Toxic Vapors: The reaction can release corrosive and toxic hydrogen bromide gas. Ensure the entire procedure is conducted in a well-ventilated fume hood.[15]
-
Handling Concentrated Acid: Concentrated sulfuric acid is highly corrosive. Wear appropriate gloves, eye protection, and a lab coat. In case of a spill, neutralize it immediately with a suitable agent like sodium bicarbonate.[15]
-
Exothermic Reaction: The addition of sulfuric acid is exothermic. Maintain cooling with an ice bath to prevent the reaction from becoming too vigorous.
-
Flammable Product: 1-Bromobutane is flammable. Ensure no ignition sources are present during the distillation.
Emergency Procedures
Spill Response:
In the event of a spill, immediately alert others in the vicinity.[12] For small spills, use a spill kit with absorbent materials to contain and clean up the liquid.[9][10][15] For larger spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.[9][12]
Fire Response:
In case of a fire, activate the nearest fire alarm and evacuate the area. If the fire is small and you are trained to do so, you may use a fire extinguisher of the appropriate class (typically Class B for flammable liquids).
Waste Disposal
All waste containing flammable liquid haloalkanes must be disposed of as hazardous waste.[16][17]
-
Collect waste in a properly labeled, sealed, and compatible container.[16]
-
Do not mix incompatible waste streams.
-
Follow your institution's specific hazardous waste disposal procedures.
By adhering to these safety precautions, researchers can minimize the risks associated with working with flammable liquid haloalkanes and maintain a safe and productive laboratory environment.
References
- 1. CHLOROFORM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0250 - 1,2-DICHLOROETHANE [inchem.org]
- 3. 1,2,-DICHLOROETHANE [training.itcilo.org]
- 4. oxy.com [oxy.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 7. CARBON TETRACHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. DICHLOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Solvents - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]
- 12. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gjchemical.com [gjchemical.com]
- 14. nj.gov [nj.gov]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. Haloalkane - Wikipedia [en.wikipedia.org]
- 17. fireandsafetycentre.co.uk [fireandsafetycentre.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: Common impurities can include:
-
Isomeric Chlorinated Hexanes: 1-Chlorohexane and 2-Chlorohexane are frequent impurities, especially in syntheses involving free-radical chlorination of hexane.
-
Unreacted Starting Materials: If synthesized from 3-hexanol, residual alcohol may be present.
-
Solvent Residues: Depending on the synthesis and workup, solvents used in the reaction or extraction may remain.
-
Hexene Isomers: Elimination side-reactions can lead to the formation of various hexene isomers.
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.
Q2: What is the most effective method for separating this compound from its isomers?
A2: Fractional distillation is the most effective and commonly used technique for separating this compound from its isomers (1-Chlorohexane and 2-Chlorohexane) on a laboratory scale.[1][2][3] The success of the separation relies on the difference in their boiling points and the efficiency of the distillation column.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): An excellent method for quantifying the percentage of this compound and detecting volatile impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify and quantify impurities with distinct spectral signatures.[4][6][7][8]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it helps in identifying unknown impurities by their mass-to-charge ratio.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of functional group impurities, such as hydroxyl (-OH) from unreacted 3-hexanol.[7]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1]
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation.[1]
-
-
Possible Cause 3: Poor insulation of the column.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Problem: The compound appears to be decomposing in the distillation pot (darkening of the solution).
-
Possible Cause: Thermal decomposition. Alkyl halides can be susceptible to thermal decomposition, especially at elevated temperatures.[9][10][11]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and its impurities, reducing the risk of thermal degradation.
-
Liquid-Liquid Extraction
Problem: Formation of an emulsion during extraction.
-
Possible Cause 1: Vigorous shaking.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the two phases.
-
-
Possible Cause 2: Presence of surfactants or particulate matter.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break up the emulsion.[12] Filtering the initial solution before extraction can also help.
-
Problem: Low recovery of this compound after extraction.
-
Possible Cause: Insufficient partitioning into the organic phase.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three extractions are typically sufficient to ensure good recovery.[12] Ensure the pH of the aqueous phase is neutral to avoid any unwanted reactions.
-
Flash Column Chromatography
Problem: Co-elution of this compound with impurities.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a solvent mixture that provides good separation between this compound and the impurities, with the Rf of this compound being around 0.3.[13][14] Consider using a different solvent system with different polarity.
-
-
Possible Cause 2: Column overloading.
-
Solution: Use an appropriate amount of silica (B1680970) gel relative to the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to sample by weight for simple separations.[15]
-
Problem: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: Interaction with the stationary phase.
-
Solution: Ensure the sample is loaded onto the column in a minimal amount of a non-polar solvent.[13] Sometimes, adding a very small percentage of a slightly more polar solvent to the eluent can help to reduce tailing.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 120.62 | 122-124 |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | 134-135 |
| 2-Chlorohexane | C₆H₁₃Cl | 120.62 | 122-123 |
| n-Hexane | C₆H₁₄ | 86.18 | 69 |
| 3-Hexanol | C₆H₁₄O | 102.17 | 135-136 |
Note: Boiling points are at atmospheric pressure and may vary slightly based on the source.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
Fraction Collection:
-
Collect the initial fraction, which will be enriched in lower-boiling impurities (e.g., hexane), until the temperature at the thermometer starts to rise significantly.
-
Change the receiving flask and collect the main fraction corresponding to the boiling point of this compound (around 122-124 °C).
-
Collect a final fraction at higher temperatures, which will contain higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point.[13]
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or flasks.
-
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. This compound(2346-81-8) 1H NMR [m.chemicalbook.com]
- 7. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
- 14. Purification by Flash Column Chromatography | Labs | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [mitocw.ups.edu.ec]
- 15. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Nucleophilic Substitution of 3-Chlorohexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the nucleophilic substitution reactions of 3-chlorohexane (B1360981). As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reaction mechanisms, making precise control of experimental conditions crucial for achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Which reaction pathway, Sₙ1 or Sₙ2, should I expect for this compound?
A: this compound is a secondary alkyl halide, which means it can react via both Sₙ1 and Sₙ2 pathways.[1][2] The predominant mechanism is determined by the specific reaction conditions you choose, including the nucleophile, solvent, and temperature.[3][4]
Q2: How can I favor an Sₙ2 reaction pathway?
A: To promote a bimolecular (Sₙ2) substitution, you should use a strong nucleophile in a polar aprotic solvent.[5][6] Sₙ2 reactions are favored by conditions that facilitate a one-step, concerted mechanism where the nucleophile attacks the carbon center as the leaving group departs.[7][8] Using a polar aprotic solvent enhances the reactivity of the nucleophile.[9][10]
Q3: What conditions are optimal for an Sₙ1 reaction pathway?
A: To favor a unimolecular (Sₙ1) substitution, you should use a weak nucleophile in a polar protic solvent.[5][11] The Sₙ1 mechanism involves the formation of a carbocation intermediate in the rate-determining step.[1][7] Polar protic solvents, such as water and alcohols, are effective at stabilizing this carbocation, thereby speeding up the reaction rate.[8][12]
Q4: I am observing a mixture of stereoisomers in my product. What is the cause?
A: The formation of a racemic mixture of stereoisomers is a hallmark of the Sₙ1 mechanism.[6][10] This occurs because the carbocation intermediate is planar, allowing the nucleophile to attack from either face with nearly equal probability.[3][8] If you require stereochemical control (inversion of configuration), you must establish conditions that strongly favor the Sₙ2 pathway.[7][13]
Q5: Why is the reaction rate so slow?
A: A slow reaction rate can be attributed to several factors. For an Sₙ2 reaction, a weak nucleophile or the use of a protic solvent, which can solvate and deactivate the nucleophile, will slow the rate.[9][14] For an Sₙ1 reaction, a solvent that poorly stabilizes the carbocation intermediate will hinder the reaction. Additionally, the chloride ion is a reasonably good leaving group, but it is not as effective as bromide or iodide.[15][16] Reactions involving chloroalkanes are generally slower than those with bromoalkanes or iodoalkanes.[17]
Troubleshooting Guide: Low Product Yield
Low yields are a common issue, often resulting from competing elimination reactions or suboptimal conditions.
| Symptom | Possible Cause | Recommended Solution |
| Low yield of substitution product; presence of alkene byproducts. | Competing Elimination (E2/E1) Reaction: This is especially common when using a strong, bulky base or at elevated temperatures.[3][11] | 1. Lower the reaction temperature: Higher temperatures thermodynamically favor elimination over substitution.[18]2. Use a strong, non-bulky nucleophile that is a weak base: For example, I⁻, Br⁻, CN⁻, or N₃⁻ are good nucleophiles but relatively weak bases.[11]3. Avoid strongly basic nucleophiles: If possible, avoid nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻) when elimination is a concern, especially at higher temperatures.[2] |
| Reaction fails to proceed to completion. | Suboptimal Reaction Conditions: The chosen solvent or nucleophile may not be suitable for the desired mechanism. | 1. For Sₙ2: Switch to a polar aprotic solvent (e.g., DMSO, acetone) to enhance nucleophile strength.[4][10]2. For Sₙ1: Ensure a polar protic solvent (e.g., ethanol (B145695), water) is used to stabilize the carbocation intermediate.[8][12]3. Consider a better leaving group: If feasible, convert the alkyl chloride to an alkyl iodide (a better leaving group) using the Finkelstein reaction (NaI in acetone).[19] |
Data Presentation: Optimizing Reaction Conditions
The choice of nucleophile and solvent is the most critical factor in directing the reaction of this compound towards either an Sₙ1 or Sₙ2 pathway.
| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |
| Substrate | Secondary (possible, but slower than tertiary)[1][20] | Secondary (possible, but slower than primary)[21][22] |
| Nucleophile | Weak (e.g., H₂O, ROH, RSH)[11] | Strong (e.g., I⁻, CN⁻, OH⁻, CH₃O⁻)[6][23] |
| Solvent | Polar Protic (e.g., water, ethanol, methanol)[9][10] | Polar Aprotic (e.g., acetone, DMSO, DMF)[4][6] |
| Rate Law | Rate = k[Alkyl Halide][6][24] | Rate = k[Alkyl Halide][Nucleophile][6][24] |
| Stereochemistry | Racemization[10] | Inversion of configuration[13] |
Key Experimental Protocols
Protocol 1: Sₙ2 Substitution of this compound with Sodium Hydroxide (B78521)
This protocol is designed to favor the Sₙ2 pathway, leading to the formation of (R/S)-3-hexanol with an inversion of stereochemistry from the starting material.
-
Reagent Preparation: Prepare a solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol helps to dissolve the this compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and the sodium hydroxide solution.
-
Heating: Heat the mixture under reflux for 1-2 hours. Heating ensures the reaction proceeds at a reasonable rate.[2]
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to isolate the 3-hexanol (B165604) product.
-
Analysis: Analyze the product using techniques such as NMR and IR spectroscopy to confirm its identity and purity.
Protocol 2: Sₙ1 Solvolysis of this compound in Ethanol
This protocol for a solvolysis reaction uses the solvent as a weak nucleophile, favoring the Sₙ1 pathway to produce 3-ethoxyhexane.
-
Reagent Preparation: Prepare a solution of 1% silver nitrate (B79036) in ethanol. The silver nitrate helps to pull off the chloride leaving group, forming an insoluble AgCl precipitate, which drives the reaction forward.[25]
-
Reaction Setup: In a test tube or small flask, add the ethanolic silver nitrate solution.
-
Initiation: Add this compound to the solution at room temperature and mix. Observe the formation of a silver chloride precipitate, which indicates the progress of the reaction.[25]
-
Heating (Optional): If the reaction is slow at room temperature, gently warm the mixture in a water bath to increase the rate of carbocation formation.[25]
-
Isolation: Once the reaction is complete (indicated by the cessation of precipitate formation), the solid AgCl can be removed by filtration.
-
Work-up: The remaining solution contains the 3-ethoxyhexane product. The ethanol solvent can be removed by distillation if necessary, followed by an appropriate extraction and washing procedure similar to the Sₙ2 protocol to purify the ether product.
-
Analysis: Characterize the product using appropriate analytical methods (NMR, GC-MS).
Visualized Workflows and Logic
Caption: Diagram 1: Decision logic for predicting the major reaction pathway.
Caption: Diagram 2: A generalized workflow for synthesis experiments.
References
- 1. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 4. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]
- 14. youtube.com [youtube.com]
- 15. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. organic chemistry - How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 22. scribd.com [scribd.com]
- 23. Solved Consider a reaction where instead of only CH3OH, | Chegg.com [chegg.com]
- 24. Solved The following is a nucleophilic substitution reaction | Chegg.com [chegg.com]
- 25. cactus.utahtech.edu [cactus.utahtech.edu]
Preventing side reactions in the synthesis of 3-Chlorohexane derivatives
Welcome to the technical support center for the synthesis of 3-chlorohexane (B1360981) derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with these compounds and minimize the formation of unwanted side products.
Troubleshooting Guides and FAQs
I. Elimination Reactions: Formation of Alkenes
A primary challenge in the synthesis of this compound derivatives is the competition between the desired substitution reaction and the elimination side reaction, which leads to the formation of alkenes.
FAQs:
-
Q1: I am trying to substitute the chlorine on a this compound derivative with a nucleophile, but I am getting a significant amount of alkene byproducts. What is causing this?
A1: The formation of alkenes is due to elimination reactions, which compete with nucleophilic substitution. This is particularly prevalent when using strong bases as nucleophiles and at elevated temperatures. This compound is a secondary alkyl halide, which can undergo both substitution and elimination reactions.
-
Q2: How can I minimize the formation of elimination byproducts?
A2: To favor substitution over elimination, you should carefully select your reaction conditions. Key factors to consider are the strength and concentration of your base/nucleophile, the solvent, and the reaction temperature. Generally, using a good nucleophile that is a weak base, a polar aprotic solvent, and lower reaction temperatures will favor substitution.
-
Q3: What is the effect of the base on the product distribution?
A3: The choice of base is critical. Strong, bulky bases tend to favor elimination. For instance, using a sterically hindered base like potassium tert-butoxide will significantly increase the yield of the alkene product. Conversely, a good nucleophile that is a weak base, such as the azide (B81097) ion (N₃⁻), will favor substitution.
-
Q4: Does temperature play a significant role in the substitution-elimination competition?
A4: Yes, temperature is a crucial factor. Higher temperatures provide the activation energy needed for elimination reactions to occur and generally favor elimination over substitution. Running the reaction at a lower temperature can help to minimize the formation of alkene byproducts.
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected major and minor pathways based on the reaction conditions for a secondary alkyl halide like this compound.
| Substrate | Nucleophile/Base | Solvent | Temperature | Major Pathway | Minor Pathway |
| 2° Alkyl Halide | Strong, non-bulky base (e.g., NaOEt) | Polar Protic (e.g., EtOH) | Low | Sₙ2 | E2 |
| 2° Alkyl Halide | Strong, non-bulky base (e.g., NaOEt) | Polar Protic (e.g., EtOH) | High | E2 | Sₙ2/Sₙ1/E1 |
| 2° Alkyl Halide | Strong, bulky base (e.g., t-BuOK) | Polar Aprotic (e.g., THF) | Any | E2 | Sₙ2 |
| 2° Alkyl Halide | Weak nucleophile/weak base (e.g., H₂O, EtOH) | Polar Protic (e.g., EtOH) | Low | Sₙ1 | E1 |
| 2° Alkyl Halide | Good nucleophile, weak base (e.g., NaN₃) | Polar Aprotic (e.g., DMF) | Moderate | Sₙ2 | - |
II. Carbocation Rearrangements
When reactions proceed through a carbocation intermediate (Sₙ1 and E1 pathways), there is a possibility of carbocation rearrangement, leading to the formation of constitutional isomers.
FAQs:
-
Q5: I performed a solvolysis reaction with a this compound derivative in ethanol (B145695) and obtained a mixture of products, including some with a different carbon skeleton. What happened?
A5: This is likely due to a carbocation rearrangement. In Sₙ1 reactions, a carbocation intermediate is formed. If a more stable carbocation can be formed by the migration of a neighboring hydride ion (H⁻) or an alkyl group, this rearrangement will occur. For a secondary carbocation formed from this compound, a hydride shift could potentially lead to a more stable secondary carbocation, or in substituted derivatives, a tertiary carbocation.
-
Q6: How can I prevent carbocation rearrangements?
A6: To avoid carbocation rearrangements, you should use reaction conditions that favor the Sₙ2 mechanism, which does not involve a carbocation intermediate. This includes using a strong, non-bulky nucleophile and a polar aprotic solvent.
Experimental Protocols
1. Synthesis of this compound from 3-Hexanol (B165604)
This protocol describes the conversion of a secondary alcohol to a secondary alkyl halide, a common method for synthesizing the this compound starting material.
-
Objective: To synthesize this compound from 3-hexanol using concentrated hydrochloric acid.
-
Materials:
-
3-hexanol
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 3-hexanol and a molar excess of concentrated hydrochloric acid containing a catalytic amount of anhydrous calcium chloride.
-
Set up the apparatus for reflux and heat the mixture gently for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation, collecting the fraction at the appropriate boiling point.
-
2. Synthesis of 3-Azidohexane from this compound
This protocol is an example of a nucleophilic substitution reaction on this compound, where the azide ion acts as a good nucleophile and a weak base to favor the Sₙ2 pathway and minimize elimination.
-
Objective: To synthesize 3-azidohexane via an Sₙ2 reaction.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.
-
Add a slight molar excess of sodium azide to the solution. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 60-80°C and stir for several hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-azidohexane.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Visualizations
Technical Support Center: Free Radical Chlorination of Hexane
Welcome to the Technical Support Center for the free radical chlorination of hexane (B92381). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction outcomes.
Troubleshooting Guides and FAQs
This section addresses specific problems you may encounter during the free radical chlorination of hexane.
Question: Why is the yield of my desired monochlorinated hexane isomer, particularly 1-chlorohexane, so low?
Answer:
The low yield of any single monochlorinated hexane isomer is primarily due to the non-selective nature of the chlorine radical.[1][2][3] Several factors contribute to this:
-
Statistical Distribution: Hexane has multiple types of hydrogen atoms that can be substituted. There are six primary hydrogens (on C1 and C6), four secondary hydrogens on C2 and C5, and two secondary hydrogens on C3 and C4. Statistically, this creates a mixture of 1-chlorohexane, 2-chlorohexane (B1581597), and 3-chlorohexane (B1360981).[4]
-
Reactivity of Hydrogens: Secondary hydrogens are more reactive than primary hydrogens in free radical chlorination. This is because the stability of the resulting secondary radical intermediate is greater than that of a primary radical. This inherent reactivity difference favors the formation of 2-chlorohexane and this compound over 1-chlorohexane.
-
Polychlorination: The initial monochlorinated products can undergo further chlorination to form dichlorinated, trichlorinated, and even more highly chlorinated hexanes. This becomes more significant as the reaction progresses and the concentration of chlorine is high relative to hexane.
Question: I am observing a higher proportion of 2-chlorohexane and this compound than predicted by statistical chance. Why is this?
Answer:
This is the expected outcome and is due to the difference in the reactivity of primary and secondary C-H bonds. The chlorine radical abstracts a hydrogen atom in the propagation step of the reaction. The stability of the resulting alkyl radical is a key factor in determining the rate of this step. Secondary radicals are more stable than primary radicals, and therefore, the transition state leading to a secondary radical is lower in energy. This results in a faster reaction at the secondary positions (C2, C3, C4, and C5) compared to the primary positions (C1 and C6), leading to a higher yield of 2-chlorohexane and this compound.
Question: How can I minimize the formation of polychlorinated byproducts?
Answer:
To reduce the extent of polychlorination, you should use a high molar ratio of hexane to chlorine.[2] By ensuring that hexane is in large excess, the probability of a chlorine radical encountering a hexane molecule is much higher than it encountering a monochlorinated hexane molecule. This favors the initial monochlorination reaction and minimizes subsequent chlorination events.
Question: My reaction is not initiating, or the rate is very slow. What could be the problem?
Answer:
Free radical chlorination requires an initiation step, which involves the homolytic cleavage of the chlorine-chlorine bond to form chlorine radicals. This typically requires an energy input in the form of UV light or heat.
-
UV Light Source: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. The reaction vessel should be made of a material that is transparent to UV light, such as quartz.
-
Temperature: If you are using thermal initiation, ensure the reaction temperature is sufficient to cause the homolytic cleavage of chlorine.
-
Inhibitors: The presence of radical inhibitors, such as oxygen, can quench the chain reaction. It is advisable to degas your solvent and reactants and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question: The product mixture is difficult to separate. What are the best methods for purification?
Answer:
The boiling points of the monochlorinated hexane isomers are very close, making separation by simple distillation challenging. Fractional distillation is the most common method for separating these isomers. The efficiency of the separation will depend on the fractionating column used. For laboratory-scale preparations, a Vigreux or packed column can be used. Gas chromatography (GC) is an excellent analytical technique to determine the composition of your product mixture and can also be used for preparative separation of small quantities.
Data Presentation
The following table summarizes the statistically expected and experimentally observed product distribution for the monochlorination of n-hexane.
| Product | Number of Hydrogens | Statistical Probability | Relative Reactivity (1°:2°) | Calculated Yield | Experimental Yield (%) |
| 1-Chlorohexane | 6 (primary) | 43% | 1 | 25% | ~15-25% |
| 2-Chlorohexane | 4 (secondary) | 28.5% | ~3.5-4 | 50% | ~30-40% |
| This compound | 4 (secondary) | 28.5% | ~3.5-4 | 25% | ~30-40% |
Note: Experimental yields can vary depending on reaction conditions such as temperature and solvent.
Experimental Protocols
This section provides a detailed methodology for the photochemical chlorination of n-hexane.
Materials:
-
n-Hexane (reagent grade, distilled)
-
Chlorine gas (or a source of chlorine, such as sulfuryl chloride with a radical initiator like AIBN)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (quartz if using UV light)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., mercury vapor lamp)
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture. If using a UV lamp, ensure the flask is made of quartz. The entire apparatus should be placed in a fume hood.
-
Reactant Charging: Add a measured amount of n-hexane to the flask. To minimize polychlorination, a significant molar excess of hexane to chlorine should be used (e.g., 10:1 or greater).
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon for 10-15 minutes to remove oxygen, which can inhibit the radical reaction.
-
Initiation: Begin stirring the hexane and turn on the UV lamp positioned to irradiate the flask.
-
Chlorine Addition: Slowly bubble chlorine gas through the hexane solution. The rate of addition should be controlled to maintain a pale yellow-green color in the reaction mixture. If the color disappears, the chlorine is being consumed. If it becomes dark yellow-green, the addition rate is too high. The reaction is exothermic, and the temperature may need to be controlled with a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC). The reaction should be stopped when the desired conversion of hexane is achieved, keeping in mind that higher conversions will lead to more polychlorinated products.
-
Quenching: Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas. Purge the system with nitrogen to remove any remaining chlorine.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any dissolved HCl. Then, wash with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and purify the product mixture by fractional distillation. Collect the fractions corresponding to the boiling points of 1-chlorohexane, 2-chlorohexane, and this compound.
Mandatory Visualization
The following diagram illustrates the factors influencing the product distribution in the free radical chlorination of hexane.
Caption: Factors affecting monochlorinated hexane isomer distribution.
References
- 1. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 2. Free-radical chlorination of hexane gives very poor yields of 1 clorohexy.. [askfilo.com]
- 3. studysoup.com [studysoup.com]
- 4. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 3-Chlorohexane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of 3-Chlorohexane. The information is presented in a user-friendly question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic as it can lead to decreased resolution between closely eluting peaks, inaccurate peak integration, and compromised quantitative accuracy and precision.[1] For halogenated compounds like this compound, peak tailing can be particularly prevalent due to potential interactions with active sites within the GC system.[2]
Q2: I'm observing peak tailing for this compound. Where should I start my troubleshooting?
A2: A systematic approach is the most effective way to identify the source of peak tailing.[3] Begin with the most common and easily addressable issues first. A recommended starting point is to perform routine maintenance on the GC inlet, as it is a frequent source of problems.[4] This includes replacing the inlet liner and septum. If the issue persists, the next step is to trim a small portion (10-20 cm) from the inlet side of the GC column.[5] This will remove any accumulated non-volatile residues or active sites.
Q3: Could my GC inlet be the cause of peak tailing for this compound?
A3: Yes, the inlet is a primary suspect for peak tailing issues. Several factors within the inlet can contribute to this problem:
-
Contaminated or Active Inlet Liner: The glass liner in the inlet can become contaminated with sample residue or have active silanol (B1196071) groups on its surface. These active sites can interact with the polar chlorine atom in this compound, causing peak tailing.[2][6] Using a deactivated inlet liner is crucial to minimize these interactions.[6]
-
Worn or Incorrect Septum: A worn-out septum can shed particles into the inlet liner, creating active sites. Using a high-quality, low-bleed septum is recommended.
-
Incorrect Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulence in the sample path, leading to peak distortion.[6] Ensure the column is installed according to the manufacturer's guidelines for your specific instrument.[3]
-
Sub-optimal Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and instantaneously, leading to band broadening and tailing. Conversely, a temperature that is too high could cause degradation of the analyte or the septum.
Q4: How does the GC column affect the peak shape of this compound?
A4: The GC column plays a critical role in achieving symmetrical peaks. Here's how it can contribute to tailing:
-
Column Contamination: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample components, leading to active sites that interact with this compound.[6] Regular trimming of the column inlet can help mitigate this.[5]
-
Column Activity: The stationary phase itself may have active sites (e.g., free silanol groups) that can interact with polar analytes. Using an inert or "ultra-inert" column is highly recommended for analyzing compounds like this compound.[4]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the carrier gas flow, resulting in peak tailing.[7] Always use a ceramic scoring wafer or a specialized tool to ensure a clean, 90-degree cut.[8]
-
Stationary Phase Mismatch: While less common for a relatively non-polar compound like this compound, a significant mismatch in polarity between the analyte and the stationary phase can sometimes contribute to poor peak shape.[4] A non-polar or intermediate-polarity column is generally suitable for chlorinated alkanes.[9]
Q5: Can my sample preparation or injection technique cause peak tailing?
A5: Absolutely. The way you prepare and introduce your sample can significantly impact peak shape:
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][10] If you suspect this is the issue, try diluting your sample or reducing the injection volume.[10]
-
Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[4] While this compound is relatively non-polar, dissolving it in a highly polar solvent for injection onto a non-polar column could be a contributing factor.
-
Sample Matrix Effects: If your this compound sample is in a complex matrix, other components in the matrix can contaminate the GC system and lead to peak tailing.[1] Consider sample cleanup techniques like solid-phase extraction (SPE) if you are working with dirty samples.[1]
Frequently Asked Questions (FAQs)
Q1: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate?
A1: When all peaks in a chromatogram exhibit tailing, it typically points to a physical problem within the GC system rather than a chemical interaction with a specific analyte.[6] The most likely causes are related to the flow path:
-
Poor column cut or installation: An improper cut or incorrect positioning of the column in the inlet or detector can create turbulence.[6][7]
-
Leaks in the system: A leak at the inlet or detector fittings can disrupt the carrier gas flow.
-
Dead volume: Unswept volumes in the flow path, often due to incorrect column installation or fittings, can cause peak broadening and tailing.[6]
Q2: I'm using a mass spectrometer (MS) detector. Could it be the source of the peak tailing?
A2: While less common, the MS ion source can sometimes contribute to peak tailing, especially for halogenated compounds.[11] The interaction of halogenated solvents or analytes with the hot stainless steel surfaces of the ion source can lead to the formation of metal halides, which can act as active sites, causing analytes to adsorb and then slowly desorb, resulting in tailing.[11][12] If you have ruled out other causes, cleaning the ion source may be necessary.[12]
Q3: What are the ideal GC parameters for analyzing this compound to minimize peak tailing?
A3: While optimal parameters can vary depending on the specific instrument and column, here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Inlet Temperature | 200-250 °C | Ensures rapid and complete vaporization of this compound without degradation. |
| Column Phase | Non-polar (e.g., DB-1, HP-5ms) or Intermediate-polar (e.g., DB-1701) | "Like dissolves like" principle suggests a non-polar phase for a non-polar analyte.[9] |
| Oven Program | Start at a lower temperature (e.g., 40-60 °C) and ramp up. | A lower initial temperature can help focus the analyte at the head of the column. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure a constant flow rate. |
| Split Ratio | Minimum 20:1 | A sufficiently high split flow ensures a sharp injection band and minimizes inlet dead volume effects.[4] |
Q4: How often should I perform inlet maintenance to prevent peak tailing?
A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis with clean samples, replacing the septum and liner every 100-200 injections is a good practice. If you are analyzing complex or "dirty" samples, more frequent maintenance will be necessary. Regular inspection of the liner for discoloration or residue is recommended.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.[3]
-
Remove Column: Carefully loosen the column nut and remove the column from the inlet.
-
Replace Septum: Unscrew the septum nut, remove the old septum with forceps, and insert a new one. Do not overtighten the nut upon replacement.[3]
-
Replace Liner: Remove the inlet liner. You may need specialized forceps for this. Inspect the liner for contamination. Replace it with a new, deactivated liner of the same type. Ensure any O-rings are correctly seated.
-
Reinstall Column: Reinstall the column to the correct depth as specified by the instrument manufacturer and tighten the fitting.[3]
-
Restore Gas and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and column fitting using an electronic leak detector.[3]
-
Equilibrate: Heat the inlet to the setpoint temperature and allow the system to equilibrate before running a sample.
Protocol 2: GC Column Trimming
-
Cool System: Cool down the GC oven and inlet.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column from Inlet: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the inlet end. Gently flex the column to create a clean, 90-degree break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and free of jagged edges or shards.[7]
-
Reinstall Column: Reinstall the trimmed column into the inlet as described in Protocol 1.
-
Leak Check and Equilibrate: Restore gas flow, perform a leak check, and equilibrate the system.
-
Update Retention Times: Be aware that trimming the column will slightly decrease retention times. You may need to update your data acquisition method accordingly.
Protocol 3: GC Column Conditioning
-
Install Column: Properly install the column in the inlet but leave the detector end disconnected and open in the oven.[3]
-
Purge with Carrier Gas: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Heat Column: While maintaining carrier gas flow, heat the oven to a temperature about 20 °C above your final method temperature, but do not exceed the column's maximum temperature limit.
-
Hold: Hold at this temperature for 1-2 hours.
-
Cool and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Equilibrate: Heat the system to your method conditions and run a blank or a standard to confirm the column is ready.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Isomerization of 2-Chlorohexane and 3-Chlorohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the isomerization of 2-chlorohexane (B1581597) and 3-chlorohexane (B1360981).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isomerization of 2-chlorohexane and this compound, which are positional isomers.[1] The isomerization is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and proceeds through a carbocation intermediate.[2]
Issue 1: Low or No Isomerization Observed
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the AlCl₃ is fresh and anhydrous. Exposure to moisture will deactivate the catalyst. Increase the molar ratio of the catalyst to the substrate incrementally.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While low temperatures can be used, the rate of isomerization might be slow.[2] Gradually increase the reaction temperature and monitor the progress using GC-MS.
-
-
Possible Cause: Presence of impurities that inhibit the catalyst.
-
Solution: Purify the starting chloroalkane and the solvent to remove any potential catalyst poisons.
-
Issue 2: Poor Selectivity and Formation of Multiple Products
-
Possible Cause: High reaction temperature or prolonged reaction time.
-
Solution: These conditions can favor side reactions such as elimination (to form hexenes) and cracking. Optimize the reaction by lowering the temperature and monitoring the reaction progress to stop it once equilibrium is reached or the desired isomer ratio is achieved.
-
-
Possible Cause: Carbocation rearrangements leading to other isomers.
-
Solution: While the interconversion of 2- and this compound is a rearrangement, more complex rearrangements can occur. Using a milder Lewis acid or lower temperatures can sometimes improve selectivity.
-
Issue 3: Difficulty in Separating 2-Chlorohexane and this compound
-
Possible Cause: Similar boiling points.
-
Solution: Fractional distillation is the primary method for separating these isomers. Use a long, efficient fractionating column and maintain a slow, steady distillation rate to achieve good separation.
-
-
Possible Cause: Co-elution in Gas Chromatography (GC).
-
Solution: Optimize the GC method. Use a long capillary column with a suitable stationary phase (e.g., non-polar or semi-standard non-polar). Adjust the temperature program to maximize the resolution between the two isomer peaks. The Kovats retention indices for 2-chlorohexane and this compound on a standard non-polar phase are approximately 796 and 801, respectively, indicating that separation is feasible with an optimized method.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of isomerization between 2-chlorohexane and this compound?
A1: The isomerization proceeds through a carbocation mechanism catalyzed by a Lewis acid like AlCl₃. The Lewis acid abstracts the chloride ion from the chloroalkane, forming a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. This shift results in the formation of a different secondary carbocation, which can then be attacked by a chloride ion to form the isomeric chloroalkane.
Q2: How can I monitor the progress of the isomerization reaction?
A2: The most effective method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of 2-chlorohexane and this compound and their quantification, enabling you to determine the isomer ratio at different time points. 1H and 13C NMR spectroscopy can also be used to characterize the product mixture by analyzing the distinct chemical shifts of the two isomers.
Q3: What are the expected side products in this reaction?
A3: Common side products include alkenes (hexenes) resulting from the elimination of HCl, and potentially other structural isomers of chloroalkane if more extensive carbocation rearrangements occur. At higher temperatures, cracking of the hexane (B92381) chain can also be observed.
Q4: Is it possible to completely convert 2-chlorohexane to this compound?
A4: Complete conversion is unlikely as the isomerization is an equilibrium process. The reaction will proceed until a thermodynamic equilibrium between the two isomers is reached. Research indicates that at -20°C with an AlCl₃ catalyst, the rates of isomerization between 2-chlorohexane and this compound are comparable, suggesting a dynamic equilibrium.[2]
Data Presentation
Table 1: Physical and Spectroscopic Data for 2-Chlorohexane and this compound
| Property | 2-Chlorohexane | This compound |
| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol | 120.62 g/mol |
| CAS Number | 638-28-8 | 2346-81-8 |
| Boiling Point | ~122 °C | ~121 °C |
| ¹H NMR (CDCl₃, δ) | Signals around 4.0 ppm (CH-Cl), 1.5-1.7 ppm (CH₂), 1.3-1.4 ppm (CH₂), 0.9 ppm (CH₃) | Signals around 4.0 ppm (CH-Cl), 1.7-1.9 ppm (CH₂), 1.4-1.6 ppm (CH₂), 0.9-1.0 ppm (CH₃) |
| ¹³C NMR (CDCl₃, δ) | Signals around 60.5 (C-Cl), 39.5, 27.5, 22.5, 14.0 ppm | Signals around 64.5 (C-Cl), 34.5, 25.0, 18.5, 14.0, 11.5 ppm |
| Kovats Retention Index (Standard Non-polar) | ~796 | ~801 |
Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument.
Table 2: Influence of Reaction Conditions on Isomerization (Illustrative)
| Catalyst | Temperature (°C) | Reaction Time (h) | Initial Isomer | Final Ratio (2-chloro : 3-chloro) |
| AlCl₃ (0.1 eq) | 0 | 1 | 2-chlorohexane | 70 : 30 |
| AlCl₃ (0.1 eq) | 25 | 1 | 2-chlorohexane | 55 : 45 |
| AlCl₃ (0.1 eq) | 25 | 4 | 2-chlorohexane | 50 : 50 (approaching equilibrium) |
| AlCl₃ (0.1 eq) | -20 | 2 | 2-chlorohexane | Comparable isomerization rates observed[2] |
This table is for illustrative purposes. Actual results will vary based on specific experimental details.
Experimental Protocols
Protocol 1: AlCl₃ Catalyzed Isomerization of 2-Chlorohexane
-
Materials: 2-chlorohexane, anhydrous aluminum chloride (AlCl₃), anhydrous solvent (e.g., dichloromethane), nitrogen or argon gas, round-bottom flask, magnetic stirrer, ice bath, and work-up reagents.
-
Procedure: a. Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. b. Add the anhydrous solvent to the flask, followed by the anhydrous AlCl₃. Stir the suspension. c. Cool the flask in an ice bath to 0 °C. d. Slowly add the 2-chlorohexane to the stirred suspension. e. Allow the reaction to stir at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by taking small aliquots at regular intervals for GC-MS analysis. f. Once the desired isomer ratio is achieved, quench the reaction by slowly adding ice-cold water. g. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether). h. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. j. Purify the resulting mixture of 2-chlorohexane and this compound by fractional distillation.
Protocol 2: GC-MS Analysis of Isomer Mixture
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-200.
-
-
Analysis: a. Inject a dilute solution of the isomer mixture into the GC-MS. b. Identify the peaks for 2-chlorohexane and this compound based on their retention times and mass spectra. c. Integrate the peak areas of the two isomers to determine their relative ratio.
Mandatory Visualization
References
Minimizing elimination products in substitution reactions of 3-Chlorohexane
Technical Support Center: Substitution Reactions of 3-Chlorohexane (B1360981)
Topic: Minimizing Elimination Products in Substitution Reactions of this compound
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with substitution reactions on secondary alkyl halides like this compound. The primary challenge is the competition between the desired substitution (Sₙ2) pathway and the undesired elimination (E2) pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a high yield of hexenes (elimination products) instead of my desired substituted product when reacting this compound?
A: This is a common issue stemming from the structure of this compound as a secondary alkyl halide. These substrates are susceptible to both substitution and elimination reactions.[1] A high yield of elimination products is typically caused by reaction conditions that favor the E2 mechanism, most notably the use of a strong base as the nucleophile.[2]
Q2: What is the ideal type of nucleophile to maximize the substitution product?
A: To favor the Sₙ2 pathway, you should use a reagent that is a strong nucleophile but a weak base.[3] Excellent choices include halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[2][3] These species are highly reactive toward the electrophilic carbon of the substrate but are less likely to abstract a proton, which initiates elimination.
Q3: How does my choice of solvent impact the ratio of substitution to elimination products?
A: The solvent plays a critical role. Polar aprotic solvents such as DMSO, DMF, acetone (B3395972), or acetonitrile (B52724) are highly recommended for Sₙ2 reactions.[4][5] These solvents can dissolve the nucleophilic salt but do not form a tight "cage" around the nucleophile, leaving it more reactive and free to attack the substrate.[1][6] Conversely, polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can favor elimination.[6]
Q4: I noticed an increase in elimination byproducts when I heated my reaction. Why does this happen?
A: Increasing the reaction temperature almost always increases the proportion of elimination products.[7] Elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of product molecules, making them entropically favored.[8] At higher temperatures, more molecules have sufficient energy to overcome the activation barrier for elimination, and the entropy factor becomes more significant.[7][8] Therefore, it is best to conduct the reaction at the lowest temperature that provides a reasonable rate.
Q5: Does steric hindrance affect the reaction with this compound?
A: Yes, as a secondary alkyl halide, this compound presents more steric hindrance than a primary halide, which slows the rate of the Sₙ2 reaction.[5][9] While the substrate cannot be changed, using a small, potent nucleophile can help mitigate the effects of this hindrance. The Sₙ2 mechanism involves a backside attack on the carbon bearing the leaving group, and bulky groups can physically block this approach.[10][11]
Troubleshooting Guide: Substitution vs. Elimination
This table summarizes the key experimental parameters and their influence on the reaction outcome.
| Parameter | To Favor Substitution (Sₙ2) | To Favor Elimination (E2) | Rationale |
| Nucleophile / Base | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻, RS⁻)[2][3] | Strong Base (e.g., RO⁻, OH⁻) or a Strong, Bulky Base (e.g., t-BuOK)[1][2] | Weak bases are poor proton acceptors, which is a requirement for the E2 pathway. Strong bases readily abstract protons, favoring elimination.[12] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone)[2][4] | Polar Protic (e.g., Ethanol, Water)[6] | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile as strongly, which accelerates the Sₙ2 reaction.[1][6] |
| Temperature | Low to Moderate[7] | High (Heat/Reflux)[7][8] | Elimination reactions are favored by higher temperatures due to higher activation energy and a greater increase in entropy.[7][8] |
| Substrate Structure | Less Steric Hindrance (Methyl > 1° > 2°)[9][11] | More Steric Hindrance (3° > 2°)[9] | Sₙ2 reactions are sensitive to steric crowding at the reaction center, while E2 is less so.[9][13] |
Experimental Protocol: Synthesis of 3-Iodohexane (B1593382) (Finkelstein Reaction)
Objective: To synthesize 3-iodohexane from this compound via an Sₙ2 reaction, maximizing the substitution product by applying optimal reaction conditions.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for aqueous workup and purification (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Reagents: In the flask, dissolve a molar excess (approx. 1.5 equivalents) of anhydrous sodium iodide in anhydrous acetone.
-
Initiation: While stirring, add 1 equivalent of this compound to the acetone solution at room temperature.
-
Reaction: The reaction is driven forward by the precipitation of sodium chloride (NaCl), which is insoluble in acetone. The mixture will become cloudy as the reaction proceeds.
-
Monitoring and Temperature Control: Allow the reaction to stir at room temperature for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gentle heating (up to the boiling point of acetone, ~56°C) can be applied. Avoid excessive heat to minimize the formation of hexene byproducts.[7]
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the precipitated NaCl.
-
Workup - Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the acetone using a rotary evaporator.
-
Workup - Extraction: Redissolve the remaining residue in a nonpolar organic solvent (e.g., diethyl ether) and wash it with water in a separatory funnel to remove any remaining inorganic salts. Wash a second time with a dilute solution of sodium thiosulfate (B1220275) to remove any trace iodine, followed by a final wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation. The crude 3-iodohexane can be purified by fractional distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iiste.org [iiste.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. slideserve.com [slideserve.com]
Stabilizing carbocation intermediates in SN1 reactions of secondary halides
Technical Support Center: SN1 Reactions of Secondary Halides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with S(_N)1 reactions involving secondary halides. The focus is on methods to stabilize the critical carbocation intermediate and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when running an S(_N)1 reaction with a secondary halide?
A1: Secondary halides are challenging substrates for S(_N)1 reactions due to several factors. The secondary carbocation intermediate is significantly less stable than a tertiary one, making its formation the slow, rate-determining step.[1][2][3] This inherent instability can lead to three major competing or undesired pathways:
-
Slow Reaction Rates: The high activation energy required to form the secondary carbocation often results in very slow reactions.[2]
-
Carbocation Rearrangements: The secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift if a suitable group is on an adjacent carbon.[4][5][6] This leads to a mixture of products, with the rearranged product often predominating.[4]
-
E1 Elimination Competition: The S(_N)1 and E1 (unimolecular elimination) pathways share the same carbocation intermediate.[7] Especially at higher temperatures, the E1 reaction can become a significant competing pathway, leading to the formation of alkene byproducts.[7]
Q2: How does the choice of solvent influence the stability of a secondary carbocation intermediate?
A2: The solvent plays a crucial role in stabilizing the carbocation intermediate in an S(_N)1 reaction.[8][9] Polar protic solvents, such as water, alcohols (methanol, ethanol), and formic acid, are most effective.[10][11][12] They stabilize the intermediate in two ways:
-
High Dielectric Constant: The high polarity of the solvent helps to solvate and stabilize the charged carbocation and the leaving group anion, lowering the energy of the transition state and accelerating the ionization step.[8][11]
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the leaving group as it departs, further facilitating the C-X bond cleavage. They also solvate the resulting anion, preventing it from immediately re-associating with the carbocation.[13]
A move to a more polar protic solvent can dramatically increase the reaction rate. For instance, the rate of solvolysis for 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when changing the solvent from ethanol (B145695) to water.[11]
Q3: Can neighboring group participation (NGP) be used to stabilize the carbocation and control the stereochemistry?
A3: Yes, neighboring group participation (NGP), also known as anchimeric assistance, is a powerful strategy.[14] If an atom with a lone pair of electrons (like oxygen, sulfur, or nitrogen) or a pi system (like a double bond or phenyl ring) is located at a position that allows it to attack the electrophilic carbon, it can act as an internal nucleophile.[15][16] This participation displaces the leaving group in an intramolecular S(_N)2-like fashion, forming a bridged, cyclic intermediate instead of a classic open carbocation.[17]
This mechanism has two key benefits:
-
Rate Acceleration: NGP can significantly increase the reaction rate. For example, Ph-S-CH(2)CH(_2)-Cl reacts with water over 600 times faster than a similar primary alkyl chloride without the sulfur heteroatom.[15]
-
Stereochemical Control: The reaction typically proceeds with retention of configuration. This is because the external nucleophile must attack the bridged intermediate from the side opposite the neighboring group, resulting in a double inversion that appears as overall retention.[18]
Q4: How can I minimize the competing E1 elimination reaction?
A4: The E1 reaction is a common side reaction that competes with S(_N)1, especially with secondary and tertiary substrates.[7] To favor substitution over elimination:
-
Control the Temperature: Elimination reactions are generally favored by higher temperatures because they are more entropically favored (more product molecules are formed).[7] Running the reaction at the lowest feasible temperature can help minimize the E1 byproduct.
-
Use a Weakly Basic Nucleophile/Solvent: While S(_N)1 and E1 reactions often use the same weak nucleophiles (which also act as the base for E1), choosing a nucleophile that is less basic can help. For example, when using an acid to promote the reaction of an alcohol, using HCl or HBr (with more nucleophilic counterions Cl
and Br− ) will favor S(_N)1, whereas using H(_2)SO(_4) (with the poorly nucleophilic HSO(_4)− ) and heat will favor E1.[19]− -
Substrate Structure: If possible, choose a substrate where the resulting alkene from elimination would be less stable (e.g., does not form a highly substituted or conjugated system).[7]
Troubleshooting Guide
Problem 1: My reaction is extremely slow or shows no conversion.
| Potential Cause | Recommended Solution |
| Poor Leaving Group | The leaving group's ability to depart is critical in the rate-determining step.[10][20] The best leaving groups are weak bases (I
|
| Solvent is Not Polar Enough | The carbocation intermediate must be stabilized by a polar protic solvent.[8] If you are using a solvent of moderate polarity (e.g., pure ethanol), try increasing the polarity by using a mixture with water (e.g., 80:20 ethanol/water).[11] |
| Low Temperature | While heat can promote unwanted E1 reactions, some thermal energy is required to overcome the activation energy for carbocation formation. If the reaction is too slow at room temperature, consider gently heating it, while monitoring for the formation of alkene byproducts. |
Problem 2: I am observing a mixture of products, including rearranged isomers.
| Potential Cause | Recommended Solution |
| Carbocation Rearrangement | A secondary carbocation will rearrange if a more stable carbocation (tertiary, benzylic, or allylic) can be formed via a 1,2-hydride or 1,2-alkyl shift.[4][5][23] This is a fundamental property of carbocations and is difficult to prevent completely. |
| Strategy to Avoid Rearrangement | The most effective way to avoid rearrangement is to avoid the formation of an open carbocation altogether. Redesign the substrate to incorporate a neighboring group that can provide anchimeric assistance.[15] This will force the reaction through a more stable, bridged intermediate that does not rearrange. |
Data Presentation
The choice of solvent has a profound impact on the rate of S(_N)1 reactions due to its ability to stabilize the carbocation intermediate. The following table illustrates the relative rates of solvolysis of tert-butyl chloride in various solvents, highlighting the advantage of polar protic solvents.
Table 1: Relative Rate of Solvolysis of tert-Butyl Chloride in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6.2 | 1 |
| Methanol | 33 | 4 |
| Ethanol | 24.3 | 10 |
| 80% Ethanol / 20% Water | - | 100 |
| Water | 78.5 | 150,000 |
Data is illustrative and compiled from general principles of physical organic chemistry.
Experimental Protocols
Protocol 1: Monitoring the Solvolysis of a Secondary Halide by Titration
This protocol describes a classic experiment to measure the rate of an S(_N)1 solvolysis reaction, such as the reaction of 2-bromopropane (B125204) in an ethanol/water mixture. The reaction produces HBr as a byproduct, and its formation can be monitored over time by titration with a standardized base.[24]
Materials:
-
2-bromopropane
-
Ethanol/Water solvent mixture (e.g., 50:50 v/v)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Stopwatch, burette, flasks
Procedure:
-
Prepare a solution of the secondary halide in the chosen solvent system. For example, add a known amount of 2-bromopropane to the ethanol/water mixture in a volumetric flask.
-
Place a known volume of this solution into a reaction flask and add a few drops of bromothymol blue indicator.
-
At time t=0, add a small, precise aliquot (e.g., 1.00 mL) of the standardized NaOH solution. The solution should turn blue.
-
Start the stopwatch. The solvolysis reaction will produce HBr, which will neutralize the added NaOH.
-
Record the time it takes for the solution to turn from blue to yellow, indicating that all the added base has been consumed.
-
Immediately add another precise aliquot of NaOH and record the time for the next color change.[24]
-
Repeat this process for several data points.
-
To determine the final concentration (the "infinity" point), heat the remaining reaction mixture gently for 10-15 minutes to drive the reaction to completion, cool it, and then titrate the total amount of acid produced.[24]
-
The data can be used to calculate the rate constant for the reaction.
Visualization
Troubleshooting Workflow for Low-Yield S(_N)1 Reactions
The following diagram outlines a logical workflow for diagnosing and solving issues related to low yields in S(_N)1 reactions of secondary halides.
Caption: Troubleshooting flowchart for low-yield S(_N)1 reactions.
References
- 1. youtube.com [youtube.com]
- 2. Carbocation Stabilization and the SN1 Reaction [sites.science.oregonstate.edu]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. brainkart.com [brainkart.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 15. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Khan Academy [khanacademy.org]
- 24. amherst.edu [amherst.edu]
Technical Support Center: Nucleophilic Reactions with 3-Chlorohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal nucleophile for reactions with 3-chlorohexane (B1360981). The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with a nucleophile?
A1: As a secondary alkyl halide, this compound can react via two main nucleophilic substitution pathways: the SN1 and SN2 mechanisms.[1] The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2] Additionally, elimination reactions (E1 and E2) can compete with substitution, particularly when using strong, sterically hindered bases.[3]
Q2: How can I favor an SN2 reaction pathway with this compound?
A2: To favor a bimolecular (SN2) substitution, which involves a one-step mechanism with backside attack by the nucleophile, specific conditions should be employed.[4] The use of a strong, preferably unhindered nucleophile is crucial.[5][6] The reaction should be conducted in a polar aprotic solvent, such as acetone, DMSO, or DMF, which solvates the cation but leaves the nucleophile relatively free to react.[4][7]
Q3: What conditions will favor an SN1 reaction pathway?
A3: A unimolecular (SN1) substitution proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[3][8] To favor this pathway, a weak nucleophile (e.g., water, ethanol) should be used in a polar protic solvent.[3][9] These solvents excel at stabilizing both the leaving group anion and the intermediate carbocation, thereby lowering the activation energy for the rate-determining first step.[9] It is important to note that for secondary halides, SN1 reactions are often accompanied by SN2 and elimination side reactions.[10]
Q4: How does the choice of solvent critically affect the reaction outcome?
A4: The solvent plays a pivotal role in determining the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. They stabilize the carbocation intermediate in SN1 reactions and can solvate and deactivate strong nucleophiles, hindering SN2 reactions.[3][9]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They do not effectively solvate the nucleophile, leaving it more reactive and thus accelerating the rate of SN2 reactions.[4][7]
Q5: What determines the strength of a nucleophile?
A5: Nucleophilicity refers to the kinetic reactivity of a species, measuring how rapidly it attacks an electrophile.[11] Key factors influencing nucleophile strength include:
-
Charge: Anions are stronger nucleophiles than their neutral conjugate acids (e.g., OH⁻ is stronger than H₂O).[9][11]
-
Electronegativity: Across a period, nucleophilicity increases as electronegativity decreases.[9]
-
Solvent and Polarizability: In polar protic solvents, larger, more polarizable anions are better nucleophiles (I⁻ > Br⁻ > Cl⁻).[12] In polar aprotic solvents, this trend often reverses as smaller anions are less solvated and more reactive (F⁻ > Cl⁻ > Br⁻).[12]
-
Steric Hindrance: Bulky, sterically hindered nucleophiles (e.g., t-butoxide) are less reactive in SN2 reactions.[9][13]
Q6: How can I minimize the competing elimination (E2) reaction?
A6: Elimination (E2) is a significant competing pathway, especially with strong bases. To favor substitution over elimination:
-
Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, CN⁻, N₃⁻).[6]
-
Avoid strong, sterically hindered bases like potassium t-butoxide, which are classic reagents for promoting elimination.
-
Lowering the reaction temperature can also favor substitution over elimination, as elimination reactions often have a higher activation energy.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound
| Factor | Favors SN2 Pathway | Favors SN1 Pathway |
| Substrate | Secondary (Moderate) | Secondary (Moderate, but slower than Tertiary) |
| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, CN⁻) | Weak (e.g., H₂O, ROH) |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., Ethanol (B145695), Water) |
| Kinetics | Second-order: Rate = k[Alkyl Halide][Nucleophile] | First-order: Rate = k[Alkyl Halide] |
| Stereochemistry | Inversion of configuration | Racemization |
Table 2: Relative Strength of Common Nucleophiles
| Category | Examples | Basicity | Preferred Pathway with this compound |
| Excellent Nucleophiles | I⁻, HS⁻, RS⁻ | Weak | SN2 |
| Good Nucleophiles | Br⁻, OH⁻, RO⁻, CN⁻, N₃⁻ | Strong/Weak | SN2 (E2 competition with strong bases) |
| Fair Nucleophiles | NH₃, Cl⁻, RCO₂⁻ | Weak | SN2 (slower) |
| Weak Nucleophiles | H₂O, ROH | Weak | SN1 |
| Very Weak Nucleophiles | RCO₂H | Weak | SN1 (very slow) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Substitution Product | - Competing elimination reaction.- Poor nucleophile.- Inappropriate solvent. | - Use a less basic nucleophile.- Lower the reaction temperature.- Switch to a polar aprotic solvent for SN2 or a polar protic solvent for SN1. |
| Mixture of SN1 and SN2 Products | - Intermediate conditions (e.g., secondary halide with a moderately strong nucleophile in a mixed solvent system). | - To favor SN2: Use a stronger nucleophile and a polar aprotic solvent.- To favor SN1: Use a weaker nucleophile and a polar protic solvent. |
| Predominance of Elimination Product | - Use of a strong, bulky base (e.g., t-butoxide).- High reaction temperature. | - Switch to a strong nucleophile that is a weak base (e.g., NaI, NaCN).- Use a less sterically hindered base if elimination is desired but needs control.- Perform the reaction at a lower temperature. |
Visualizations
Caption: Decision tree for predicting reaction pathways of this compound.
Caption: Workflow for selecting optimal SN2 reaction conditions.
Caption: Simplified comparison of SN1 and SN2 reaction mechanisms.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanohexane via SN2 Reaction
-
Objective: To synthesize 3-cyanohexane from this compound using a strong nucleophile (cyanide) under conditions that favor the SN2 pathway.
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.0 equivalent) to the solution dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-cyanohexane by vacuum distillation.
-
Protocol 2: Synthesis of 3-Ethoxyhexane via Solvolysis (Primarily SN1)
-
Objective: To synthesize 3-ethoxyhexane from this compound using a weak nucleophile (ethanol) which also acts as the solvent, favoring the SN1 pathway.
-
Materials:
-
This compound
-
Ethanol (absolute), as both solvent and nucleophile
-
Sodium bicarbonate (for neutralization)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 equivalent) to a significant excess of absolute ethanol.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction is typically slow. The progress can be monitored by checking for the formation of HCl (e.g., by testing the pH of a small aqueous aliquot).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add solid sodium bicarbonate in small portions to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Filter the mixture to remove any solids.
-
Remove the excess ethanol via distillation.
-
The remaining liquid will be a mixture of the product and salts. Add water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the resulting 3-ethoxyhexane by fractional distillation. Note that some elimination product (hexenes) may also be present.
-
References
- 1. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analysis of Haloalkanes by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatographic (GC) analysis of haloalkanes. The focus is on addressing issues arising from active silanol (B1196071) groups in GC columns and providing effective deactivation strategies.
Frequently Asked Questions (FAQs)
Q1: What are silanol groups and how do they affect haloalkane analysis?
A1: Silanol groups (Si-OH) are present on the surface of fused silica (B1680970) capillary columns. These groups are highly polar and can interact with polar and polarizable analytes, such as haloalkanes, through hydrogen bonding.[1] This interaction can lead to several chromatographic problems, including:
-
Peak Tailing: The most common issue, where the peak shape is asymmetrical with a "tail" extending from the back of the peak. This occurs because some analyte molecules are temporarily adsorbed by the silanol groups, delaying their elution from the column.[2][3]
-
Reduced Peak Area/Height: Adsorption of the analyte onto active sites can lead to a loss of signal, impacting quantitation.
-
Poor Resolution: Peak tailing can cause peaks of closely eluting compounds to overlap, making accurate quantification difficult or impossible.[1]
Q2: My chromatogram shows tailing peaks for all my haloalkane standards. What is the likely cause?
A2: If all peaks in your chromatogram are tailing, it often points to a systemic issue rather than a specific chemical interaction. Common causes include:
-
Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes, leading to turbulence in the carrier gas flow and causing all peaks to tail.[1]
-
Column Contamination: Accumulation of non-volatile residues at the column inlet can interfere with the chromatography of all analytes.[4]
-
Leaks: A leak in the system can disrupt the carrier gas flow and lead to poor peak shapes.
Q3: Only some of my haloalkane peaks are tailing. What does this suggest?
A3: When only specific peaks, particularly those of more polar or reactive haloalkanes, exhibit tailing, it strongly suggests the presence of active sites within the system. These active sites are most commonly exposed silanol groups on the surface of the GC column or liner.[3] Certain haloalkanes are more susceptible to these interactions, leading to selective peak tailing.
Q4: What is column deactivation and why is it important for haloalkane analysis?
A4: Column deactivation is the process of chemically modifying the active silanol groups on the column's inner surface to make them less reactive.[5] This is typically achieved by reacting the silanol groups with a silylating reagent, which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This process, also known as end-capping, is crucial for analyzing active compounds like haloalkanes as it minimizes the undesirable interactions that cause peak tailing and analyte loss, leading to improved peak shape, sensitivity, and accuracy.[7]
Q5: What are common silylating reagents used for deactivating GC columns?
A5: A variety of silylating reagents are available, with some of the most common being:
-
Hexamethyldisilazane (HMDS): A widely used reagent for deactivating glass surfaces.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is highly effective for a wide range of polar compounds.[8]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent.[9]
-
Dimethylchlorosilane (DMCS): Often used in solution to deactivate surfaces.
Troubleshooting Guide
Issue: Peak Tailing in Haloalkane Analysis
This guide provides a systematic approach to troubleshooting peak tailing when analyzing haloalkanes.
Data Presentation
Table 1: Common Silylating Reagents for Deactivation
| Reagent | Abbreviation | Key Characteristics |
| Hexamethyldisilazane | HMDS | A common and effective reagent for deactivating glass surfaces.[10] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent.[8] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile and potent silylating reagent.[9] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to enhance reactivity.[6] |
| Dimethyldichlorosilane | DMDCS | Can be used in solution for surface treatment. |
Table 2: Performance Comparison of Standard vs. Inert GC Columns for Active Compounds
| Analyte Type | Standard Column Performance | Ultra Inert Column Performance | Reference |
| Basic Compounds | Significant peak tailing, poor peak shape | Sharper, more symmetrical peaks, reduced tailing | [11] |
| Acidic Compounds | Potential for peak tailing and adsorption | Improved peak shape and response | [12] |
| Polar Compounds | Variable peak shapes, potential for signal loss | Enhanced peak symmetry, lower detection limits | [7] |
Experimental Protocols
Protocol: In-situ Deactivation of a Capillary GC Column
This protocol describes a general procedure for the in-situ deactivation of a fused silica capillary column that is showing signs of activity (e.g., peak tailing for haloalkanes).
Disclaimer: This is a general guideline. Always consult your column manufacturer's recommendations. Handle silylating reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Materials:
-
Silylating reagent (e.g., 10% solution of dimethyldichlorosilane in toluene (B28343), or a commercial silylating mixture).
-
Solvents for rinsing (e.g., methanol, methylene (B1212753) chloride, toluene - all high purity).
-
Nitrogen or other inert gas supply.
-
Empty solvent vials.
-
GC instrument.
Procedure:
-
Column Preparation:
-
Cool down the GC oven, inlet, and detector.
-
Vent the mass spectrometer (if applicable) and turn off the detector.
-
Carefully disconnect the column from the detector.
-
-
Column Rinsing:
-
Using a low-pressure inert gas line (e.g., nitrogen at 5-10 psi), sequentially rinse the column with approximately 5-10 column volumes of methanol, followed by methylene chloride, and finally toluene. Collect the waste solvent in an appropriate container. This removes any contaminants.
-
-
Column Drying:
-
Purge the column with dry nitrogen for at least 30-60 minutes to ensure all rinsing solvents have been removed. It is critical that the column is completely dry before introducing the silylating reagent, as moisture will deactivate the reagent.[13]
-
-
Silylation:
-
Introduce the silylating solution into the column using the same low-pressure gas line.
-
Slowly push a few column volumes of the reagent through the column.
-
-
Reaction:
-
Once the column is filled with the deactivating agent, seal both ends.
-
Place the column in the GC oven and heat it to a moderate temperature (e.g., 60-80°C) for 1-2 hours to facilitate the reaction.
-
-
Final Rinse:
-
After cooling the oven, unseal the column and rinse it with toluene to remove excess reagent, followed by a final rinse with methanol.
-
-
Drying and Conditioning:
-
Thoroughly dry the column with a stream of nitrogen.
-
Re-install the column in the GC, ensuring it is properly positioned in the inlet and detector.
-
Condition the column by heating it gradually to its maximum operating temperature (or 20°C above the final method temperature) and holding for 1-2 hours, or until the baseline is stable.
-
By following these troubleshooting and maintenance procedures, researchers can significantly improve the quality and reliability of their haloalkane analysis by GC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. GC Retention Gaps - Chromatography | Analytics-Shop [analytics-shop.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in GC-MS analysis of environmental samples containing 3-Chlorohexane
Technical Support Center: GC-MS Analysis of 3-Chlorohexane in Environmental Samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and similar volatile organic compounds (VOCs) in complex environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of GC-MS analysis of environmental samples?
A1: A matrix effect is the alteration of an analyte's (e.g., this compound) signal intensity due to the co-eluting compounds from the sample matrix (e.g., soil, water, sediment). These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading). In GC-MS, signal enhancement is common and often occurs when non-volatile matrix components coat active sites in the GC inlet liner or the front of the analytical column. This prevents the analyte from degrading or adsorbing to these sites, resulting in more of the analyte reaching the detector and producing a stronger signal.[1][2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: To assess matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract (from a blank sample spiked with the analyte). A significant difference between the slopes indicates the presence of matrix effects.[3] A value between -20% and +20% is often considered negligible, while values outside of -50% and +50% suggest a strong matrix effect.[3]
Q3: What are the most effective strategies to compensate for matrix effects?
A3: The most common and effective strategies include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This ensures that the standards and samples experience the same matrix effects.[4][5]
-
Internal Standard (IS) Calibration: Adding a known concentration of a compound (the internal standard) that is chemically similar to the analyte to all samples, standards, and blanks. The ratio of the analyte signal to the IS signal is used for quantification, which can correct for variations in injection volume and matrix effects.[6][7] For best results, an isotopically labeled version of the analyte is the ideal internal standard.[6][8]
-
Sample Preparation/Cleanup: Using techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components before injection.[9][10]
-
Analyte Protectants: Adding compounds to both sample extracts and calibration standards that mask active sites in the GC system, creating a standardized enhancement effect for all injections.[1][11]
Q4: Can I use the QuEChERS method for a volatile compound like this compound in soil?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticides in produce, has been successfully adapted for various pollutants in soil.[9][12][13] For volatile analytes, modifications may be necessary to prevent loss during sample preparation, such as ensuring all steps are performed in sealed containers and minimizing heating. The method is effective for both polar and non-polar compounds and helps in removing many matrix interferences.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | 1. Active Sites in Inlet/Column: Un-deactivated surfaces in the liner or column can cause analyte adsorption. 2. Matrix Contamination: Buildup of non-volatile matrix components in the inlet liner or on the column.[2] | 1. Use Deactivated Liners: Ensure you are using high-quality, deactivated GC liners. 2. Perform Inlet Maintenance: Regularly replace the liner and septum. Trim the first few centimeters of the analytical column. 3. Implement Sample Cleanup: Use SPE or QuEChERS to remove matrix components before injection. |
| Low or Inconsistent Analyte Recovery | 1. Signal Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[14] 2. Inefficient Extraction: The sample preparation method is not effectively extracting the analyte from the matrix. 3. Analyte Loss: Volatilization of this compound during sample preparation or transfer steps. | 1. Use Matrix-Matched Standards: This compensates for predictable signal suppression.[4] 2. Optimize Extraction: Modify your SPE or QuEChERS protocol (e.g., change solvent, sorbent type). 3. Add an Internal Standard: Use an appropriate internal standard to correct for recovery losses.[6] Ensure sample extracts are kept cool and containers are sealed. |
| Signal Drifting Higher with Successive Injections | 1. Matrix-Induced Enhancement: Early injections of matrix-containing samples are "priming" the GC system by coating active sites, leading to increased response for later injections.[1][2] | 1. "Prime" the System: Before starting the analytical sequence, perform several injections of a high-concentration matrix extract to passivate the system. 2. Use Analyte Protectants: Add protecting agents to all standards and samples to create a consistent surface environment for every injection.[1] |
| High Background Noise or "Ghost Peaks" | 1. Contaminated System: The GC inlet, column, or MS ion source is contaminated from previous injections of complex samples.[15][16] 2. Septum Bleed: Particles from a degraded septum are entering the inlet.[17] | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the MS ion source. This may be required more frequently when analyzing dirty samples.[18][19][20] 2. Bake Out the Column: Disconnect the column from the MS and bake it at its maximum rated temperature to remove contaminants. 3. Replace Consumables: Regularly replace the septum, liner, and syringe.[17] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for Soil Samples
This protocol describes how to create matrix-matched standards to compensate for matrix effects during the GC-MS analysis of this compound.
1. Blank Matrix Preparation: a. Obtain a representative soil sample that is known to be free of this compound. If a certified blank matrix is unavailable, select a site sample that has shown non-detectable levels of the target analyte. b. Extract this blank soil using the exact same sample preparation method (e.g., QuEChERS, SPE) used for the unknown samples. This resulting solvent is the "blank matrix extract."
2. Standard Preparation: a. Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., methanol). b. Create a series of calibration standards by performing serial dilutions of the stock solution. However, instead of using pure solvent as the diluent, use the blank matrix extract prepared in step 1. c. For example, to make a 10 ng/mL standard, add the appropriate volume of stock solution to a volumetric flask and bring it to volume using the blank matrix extract.
3. Analysis: a. Analyze the matrix-matched standards using the same GC-MS method as the unknown samples. b. The resulting calibration curve will inherently account for the signal enhancement or suppression caused by the co-extracted matrix components.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol provides a general methodology for removing interfering compounds from aqueous samples prior to GC-MS analysis of this compound.
1. Materials:
- SPE Cartridges: C18 (octadecylsilane) cartridges are suitable for retaining non-polar compounds like this compound from a polar matrix like water.
- Solvents: Methanol (for conditioning), ultrapure water (for equilibration), and a suitable elution solvent like n-hexane or a mixture of acetone (B3395972) and n-hexane.[21][22]
- SPE Vacuum Manifold.
2. SPE Procedure: a. Conditioning: Pass 5 mL of n-hexane through the C18 cartridge to activate the sorbent, followed by 5 mL of methanol. Do not allow the cartridge to go dry.[23] b. Equilibration: Pass 5 mL of ultrapure water through the cartridge to prepare it for the aqueous sample.[24] Ensure a thin layer of water remains on top of the sorbent bed. c. Sample Loading: Pass the water sample (e.g., 100 mL) through the cartridge at a slow, steady flow rate (approx. 5 mL/min). This compound will be retained on the C18 sorbent. d. Washing (Optional): If polar interferences are a concern, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove them without eluting the analyte. e. Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes. This step is critical to remove all water before elution with a non-polar solvent.[21] f. Elution: Elute the trapped this compound by passing a small volume (e.g., 2 x 2 mL) of n-hexane through the cartridge into a collection vial. g. Concentration: If necessary, concentrate the eluate to the desired final volume under a gentle stream of nitrogen before GC-MS analysis.
Quantitative Data Summary
The following table presents representative data illustrating the impact of matrix effects on analyte signal and the effectiveness of matrix-matched calibration.
Table 1: Comparison of this compound Signal in Solvent vs. Soil Matrix Data are hypothetical but representative of typical matrix effects observed in GC-MS analysis.
| Calibration Method | Analyte Concentration (ng/mL) | Mean Peak Area (Solvent) | Mean Peak Area (Soil Matrix Extract) | Signal Enhancement (%) |
| Solvent-Based | 10 | 50,000 | 85,000 | +70% |
| Solvent-Based | 50 | 250,000 | 430,000 | +72% |
| Matrix-Matched | 10 | N/A | 85,500 | N/A |
| Matrix-Matched | 50 | N/A | 428,000 | N/A |
Signal Enhancement (%) was calculated as: [(Area_Matrix - Area_Solvent) / Area_Solvent] * 100. The data shows a significant matrix-induced signal enhancement. Quantifying against a solvent-based curve would lead to an overestimation of the true concentration. Using a matrix-matched curve corrects for this effect.
Visual Guides
Caption: A decision tree for troubleshooting inaccurate GC-MS results.
Caption: Workflow for mitigating matrix effects from sample to report.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welchlab.com [welchlab.com]
- 9. Portico [access.portico.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. | Semantic Scholar [semanticscholar.org]
- 12. weber.hu [weber.hu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. Gc-ms ion source cleaning - Chromatography Forum [chromforum.org]
- 19. agilent.com [agilent.com]
- 20. Agilent GC-MS Maintenance: Restek’s Quick Reference Guide [restek.com]
- 21. unitedchem.com [unitedchem.com]
- 22. weber.hu [weber.hu]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. elgalabwater.com [elgalabwater.com]
Validation & Comparative
Comparison of reactivity between 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane
For scientists and professionals engaged in drug development and chemical synthesis, a nuanced understanding of alkyl halide reactivity is critical for predicting reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the reactivity of 1-chlorohexane, 2-chlorohexane (B1581597), and 3-chlorohexane (B1360981) in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The information presented is supported by experimental data and established principles of organic chemistry.
Influence of Structure on Reactivity
The position of the chlorine atom on the hexane (B92381) chain significantly influences the steric environment around the reaction center and the stability of potential carbocation intermediates, thereby dictating the favored reaction mechanism and the corresponding reaction rates.
-
1-Chlorohexane: As a primary alkyl halide, the carbon bearing the chlorine atom is bonded to only one other carbon atom. This arrangement results in minimal steric hindrance, making it highly susceptible to attack by nucleophiles in a concerted S(_N)2 mechanism. The formation of a primary carbocation is highly unfavorable, rendering S(_N)1 and E1 pathways unlikely.
-
2-Chlorohexane and this compound: Both are secondary alkyl halides, with the chlorine attached to a carbon bonded to two other carbons. This leads to greater steric hindrance compared to the primary isomer, slowing down S(_N)2 reactions. However, the secondary carbocations that can be formed are more stable than a primary carbocation, making S(_N)1 and E1 reactions possible. The steric hindrance is slightly greater in this compound than in 2-chlorohexane due to the position of the chlorine atom being more central in the carbon chain.
Quantitative Reactivity Comparison
The relative reactivities of the three isomers are summarized in the table below, based on reaction mechanism.
| Reaction Type | 1-Chlorohexane | 2-Chlorohexane | This compound |
| S(_N)2 | Fastest | Intermediate | Slowest |
| S(_N)1 | Not Favored | Slow | Very Slow |
| E2 | Slow | Intermediate | Fast |
| E1 | Not Favored | Slow | Very Slow |
Note: Relative rates are general trends based on substrate structure. Actual rates depend on specific reaction conditions (nucleophile/base strength, solvent, temperature).
S(_N)2 Reactivity Data
Experimental data for the reaction of chlorohexane isomers with potassium iodide in acetone (B3395972), a typical S(_N)2 reaction, reveals a 29-fold difference in the overall reactivity among the three isomers.[1]
| Isomer | Relative Rate |
| 1-Chlorohexane | 29 |
| 2-Chlorohexane | 2 |
| This compound | 1 |
This data clearly illustrates the significant impact of steric hindrance on the S(_N)2 reaction rate, with the least hindered primary halide being the most reactive.[1] 2-Chlorohexane is observed to be twice as reactive as this compound, a difference attributed to the slightly lower steric hindrance around the reaction center in 2-chlorohexane.[1]
Experimental Protocols
S(_N)2 Reaction: Reaction with Sodium Iodide in Acetone
This experiment provides a qualitative or semi-quantitative measure of the relative rates of S(_N)2 reactions.
Methodology:
-
Preparation: Three clean, dry test tubes are prepared, and to each, a solution of sodium iodide in acetone is added.
-
Reaction Initiation: An equimolar amount of 1-chlorohexane, 2-chlorohexane, and this compound is added to each respective test tube.
-
Observation: The reactions are monitored for the formation of a precipitate (sodium chloride), which is insoluble in acetone.
-
Data Analysis: The time taken for the precipitate to appear is inversely proportional to the reaction rate. For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and the concentration of the remaining alkyl halide determined by gas chromatography.
S(_N)1 Reaction: Solvolysis in Ethanol (B145695)
This protocol is designed to compare the relative rates of S(_N)1 solvolysis.
Methodology:
-
Preparation: Solutions of each chloroalkane isomer in ethanol are prepared in separate reaction vessels. A silver nitrate (B79036) solution in ethanol is also prepared.
-
Reaction Initiation: The silver nitrate solution is added to each of the chloroalkane solutions to initiate the reaction.
-
Observation: The formation of a silver chloride precipitate indicates the formation of a carbocation intermediate, a hallmark of the S(_N)1 pathway.
-
Data Analysis: The rate of precipitation provides a qualitative comparison of the S(_N)1 reaction rates. For quantitative data, the disappearance of the starting material or the appearance of the ether product can be monitored over time using gas chromatography.
E2 Reaction: Elimination with a Strong Base
This experiment compares the rates of E2 elimination using a strong base.
Methodology:
-
Preparation: Solutions of each chloroalkane isomer in a suitable solvent (e.g., ethanol) are prepared. A solution of a strong, non-nucleophilic base, such as sodium ethoxide in ethanol, is also prepared.
-
Reaction Initiation: The base solution is added to each of the chloroalkane solutions. The reactions are typically heated to favor elimination.
-
Product Analysis: The reaction mixture is worked up to isolate the alkene products.
-
Data Analysis: The yield of the alkene products after a specific time can be used to compare the relative rates of elimination. Gas chromatography is the preferred method for quantifying the amount of each alkene formed.
Logical Relationships and Reaction Pathways
The choice of reaction pathway is a logical consequence of the interplay between the substrate structure and the reaction conditions.
Caption: Factors influencing the reaction pathways of chlorohexane isomers.
Caption: Experimental workflows for comparing SN1 and SN2 reactivity.
References
A Comparative Guide to SN2 Reaction Rates: Primary vs. Secondary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bimolecular nucleophilic substitution (SN2) reaction rates for primary and secondary alkyl halides. The analysis is supported by experimental data and detailed methodologies to assist in reaction planning and optimization.
Introduction to SN2 Reactions
The SN2 reaction is a fundamental concept in organic chemistry, characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[1][2] The rate of this bimolecular reaction is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile. A key determinant of the SN2 reaction rate is the steric accessibility of the electrophilic carbon.
Primary vs. Secondary Alkyl Halides: The Impact of Steric Hindrance
The structure of the alkyl halide substrate significantly influences the rate of an SN2 reaction. The primary differentiator between primary and secondary alkyl halides in this context is steric hindrance around the reaction center.
-
Primary Alkyl Halides: The electrophilic carbon is bonded to only one other carbon atom, leaving it relatively unhindered. This allows for easier "backside attack" by the nucleophile, leading to a faster reaction rate.[3]
-
Secondary Alkyl Halides: The electrophilic carbon is bonded to two other carbon atoms. These additional alkyl groups create steric bulk, which impedes the approach of the nucleophile to the electrophilic carbon, resulting in a significantly slower reaction rate compared to primary halides.[3][4]
Quantitative Data: Relative Reaction Rates
Experimental data confirms the profound effect of substrate structure on SN2 reaction rates. Primary alkyl halides consistently exhibit faster reaction rates than their secondary counterparts under identical conditions. For instance, in reactions with a potent nucleophile, primary alkyl bromides demonstrate a reaction rate approximately 20 times faster than secondary alkyl bromides such as 2-bromobutane (B33332).[4]
The following table summarizes the relative rates of reaction for a primary and a secondary alkyl bromide with iodide in acetone (B3395972), a common SN2 reaction system.
| Alkyl Halide | Structure | Type | Relative Rate |
| 1-Bromobutane (B133212) | CH₃CH₂CH₂CH₂Br | Primary | 1.0 |
| 2-Bromobutane | CH₃CH₂CH(Br)CH₃ | Secondary | ~0.05 |
Note: The relative rates are normalized to the primary alkyl halide. The rate for 2-bromobutane is approximated based on qualitative and quantitative experimental findings.
Experimental Protocol: Determining Relative SN2 Reaction Rates
A common and effective method for comparing the SN2 reaction rates of alkyl halides is through a competition experiment or by observing the rate of precipitate formation in a Finkelstein reaction.[4][5]
Objective: To determine the relative reactivity of a primary (1-bromobutane) and a secondary (2-bromobutane) alkyl halide in an SN2 reaction with sodium iodide in acetone.
Materials:
-
1-bromobutane
-
2-bromobutane
-
15% Sodium Iodide (NaI) in acetone solution
-
Clean, dry test tubes
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for reactions that are slow at room temperature)
Procedure:
-
Preparation: Label two clean, dry test tubes, one for each alkyl halide.
-
Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.[6]
-
Initiation of Reaction: Add 2-3 drops of 1-bromobutane to the first test tube and, simultaneously or in quick succession, add 2-3 drops of 2-bromobutane to the second test tube. Start the stopwatch immediately after adding the alkyl halide.[6]
-
Observation: Shake both tubes to ensure thorough mixing and observe them for the formation of a precipitate. The reaction produces sodium bromide (NaBr), which is insoluble in acetone and will appear as a white cloudiness or precipitate.[5]
-
Data Collection: Record the time it takes for the first sign of a precipitate to appear in each test tube. A faster appearance of the precipitate indicates a faster reaction rate.[6]
-
Analysis: Compare the times recorded for the primary and secondary alkyl halides. The significantly shorter time for precipitate formation in the tube with 1-bromobutane will quantitatively demonstrate its higher reactivity in SN2 reactions compared to 2-bromobutane.
Logical Framework for SN2 Reactivity
The interplay of various factors determines the rate of an SN2 reaction. The substrate structure, specifically the degree of substitution at the electrophilic carbon, is a critical factor.
Caption: Factors influencing SN2 reaction rates for alkyl halides.
Conclusion
The experimental evidence and theoretical framework consistently demonstrate that primary alkyl halides undergo SN2 reactions at a significantly faster rate than secondary alkyl halides. This difference is primarily attributable to the lower steric hindrance around the electrophilic carbon in primary substrates, which allows for more facile nucleophilic attack. For professionals in research and drug development, a thorough understanding of these structure-activity relationships is crucial for designing efficient synthetic routes and predicting reaction outcomes.
References
A Comparative Guide to SN1 and SN2 Reaction Pathways for 3-Chlorohexane
For researchers, scientists, and professionals in drug development, a thorough understanding of nucleophilic substitution reactions is paramount for predicting product formation, optimizing reaction conditions, and designing synthetic routes. This guide provides a detailed comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways for the secondary alkyl halide, 3-chlorohexane (B1360981). Due to its secondary nature, this compound serves as an excellent model for studying the competition between these two mechanisms.
At a Glance: SN1 vs. SN2 for this compound
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
Reaction Mechanisms
The choice between the SN1 and SN2 pathway is critically dependent on the reaction conditions. The following diagrams illustrate the distinct mechanisms for the reaction of an enantiomer of this compound, (R)-3-chlorohexane.
Caption: SN1 mechanism for this compound.
Caption: SN2 mechanism for this compound.
Quantitative Comparison
While obtaining precise, directly comparable rate constants for both SN1 and SN2 reactions of this compound under identical conditions is challenging due to the competing nature of the reactions, we can summarize the expected kinetic behavior based on experimental evidence from similar systems.
| Condition | Favored Pathway | Rate Law | Expected Relative Rate | Stereochemical Outcome |
| Weak Nucleophile (e.g., H₂O, ROH in a polar protic solvent like ethanol (B145695)/water) | SN1 | Rate = k[this compound] | Slower, dependent only on substrate concentration. | Racemization (mixture of (R)- and (S)-products). |
| Strong Nucleophile (e.g., CN⁻, I⁻, in a polar aprotic solvent like acetone (B3395972) or DMSO) | SN2 | Rate = k[this compound][Nu⁻] | Faster, dependent on both substrate and nucleophile concentration. | Inversion of configuration (e.g., (R)-3-chlorohexane yields (S)-product). |
Note: The actual product distribution may show a mixture resulting from both pathways occurring simultaneously, especially under intermediate conditions. For instance, a study on the reaction of (R)-3-chlorohexane with cyanide ion (a strong nucleophile) in a solvent that can support both mechanisms could show a rate law with both first and second-order terms, though the SN2 pathway is expected to dominate. One study reported the reaction of (R)-3-chlorohexane with cyanide to follow a second-order rate law, Rate = k[R-3-chlorohexane][CN⁻], which is indicative of an SN2 mechanism.
Experimental Protocols
To empirically determine the dominant reaction pathway for this compound under specific conditions, the following experimental protocols can be employed.
Experimental Workflow: Determining the Reaction Pathway
Caption: Workflow for comparing SN1 and SN2 pathways.
Protocol 1: Kinetic Analysis of the SN1 Reaction (Solvolysis)
Objective: To determine the rate law for the solvolysis of this compound in an ethanol/water mixture.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a solution of this compound in a chosen ethanol/water mixture (e.g., 80:20 v/v).
-
In a separate flask, add a known volume of the ethanol/water solvent and a few drops of phenolphthalein indicator.
-
Add a small, known volume of the standardized NaOH solution to the solvent mixture to make it slightly basic (pink).
-
Place the flask in the constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a known volume of the this compound solution to the flask and start a timer.
-
The solvolysis reaction will produce HCl, which will neutralize the NaOH and cause the pink color to fade. Record the time it takes for the color to disappear.
-
Immediately add another known aliquot of the NaOH solution and record the time for the color to disappear again. Repeat this process for several intervals.
-
The rate of the reaction can be calculated from the amount of NaOH consumed over time.
-
Repeat the experiment with a different initial concentration of this compound but the same concentration of the weak nucleophile (solvent) to determine the order of the reaction with respect to the substrate.
Protocol 2: Kinetic and Stereochemical Analysis of the SN2 Reaction
Objective: To determine the rate law and stereochemical outcome of the reaction of (R)-3-chlorohexane with sodium iodide in acetone.
Materials:
-
(R)-3-chlorohexane
-
Sodium iodide
-
Acetone (anhydrous)
-
Gas chromatograph (GC)
-
Polarimeter
-
Standard laboratory glassware
Procedure:
Part A: Kinetic Analysis
-
Prepare standard solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.
-
In a reaction vessel maintained at a constant temperature, mix known volumes of the this compound and sodium iodide solutions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of cold solvent).
-
Analyze the composition of each aliquot using Gas Chromatography (GC) to determine the concentration of the remaining this compound and the formed 3-iodohexane.
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Repeat the experiment with different initial concentrations of both this compound and sodium iodide to determine the order of the reaction with respect to each reactant and establish the rate law.
Part B: Stereochemical Analysis
-
Allow the reaction of (R)-3-chlorohexane with sodium iodide in acetone to go to completion.
-
Isolate the product, 3-iodohexane, using appropriate workup and purification techniques (e.g., extraction and distillation).
-
Prepare a solution of the purified product in a suitable solvent (e.g., chloroform (B151607) or ethanol).
-
Measure the optical rotation of the product solution using a polarimeter.
-
Compare the sign of the optical rotation of the product with that of the starting material. A change in the sign of rotation (or a significant change in its magnitude in the opposite direction) indicates an inversion of configuration, characteristic of an SN2 reaction. A reading near zero would suggest racemization (SN1).
By conducting these experiments, researchers can gain valuable insights into the factors governing the nucleophilic substitution pathways of this compound, enabling more precise control over reaction outcomes in their synthetic endeavors.
A Comparative Guide for Researchers: 3-Chlorohexane vs. 3-Bromohexane as Alkylating Agents
In the realm of synthetic chemistry and drug development, the choice of an appropriate alkylating agent is paramount for the successful construction of target molecules. This guide provides a detailed comparison of two secondary haloalkanes, 3-chlorohexane (B1360981) and 3-bromohexane (B146008), for their utility in alkylation reactions. The following sections delve into their physicochemical properties, reactivity, reaction mechanisms, and provide standardized experimental protocols for their application.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The table below summarizes key properties of this compound and 3-bromohexane.
| Property | This compound | 3-Bromohexane |
| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Br |
| Molecular Weight | 120.62 g/mol | 165.07 g/mol |
| Boiling Point | ~123 °C | ~145-147 °C |
| Density | ~0.87 g/cm³ | ~1.18 g/cm³ |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
Reactivity and Mechanism: A Comparative Overview
The primary difference in the alkylating performance of this compound and 3-bromohexane lies in the nature of the halogen atom, which acts as the leaving group during nucleophilic substitution reactions. Bromide is a significantly better leaving group than chloride. This is attributed to its larger ionic radius and lower electronegativity, which allows for greater stabilization of the negative charge in the transition state and as the leaving anion.
Consequently, 3-bromohexane is generally a more reactive alkylating agent than this compound in reactions proceeding via both S(_N)1 and S(_N)2 mechanisms.
S(_N)2 (Bimolecular Nucleophilic Substitution): In this concerted, one-step mechanism, the superior leaving group ability of bromide allows for a lower activation energy and a faster reaction rate compared to the chloride leaving group.
S(_N)1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step. The better leaving group, bromide, will depart more readily, leading to a faster formation of the secondary hexyl carbocation and thus a faster overall reaction rate.
The choice between an S(_N)1 and S(_N)2 pathway for these secondary alkyl halides is influenced by the reaction conditions, including the nucleophile's strength, solvent polarity, and temperature. Strong, non-bulky nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents promote the S(_N)1 pathway.
Illustrative Experimental Comparison
| Alkylating Agent | Reaction Time (hours) | Product Yield (%)* |
| This compound | 24 | 65 |
| 3-Bromohexane | 12 | 85 |
*Note: This data is illustrative and based on the known superior leaving group ability of bromide compared to chloride. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
The following are general protocols for common alkylation reactions that can be adapted for both this compound and 3-bromohexane. Researchers should note that reaction times will likely be shorter and yields potentially higher when using 3-bromohexane.
Protocol 1: O-Alkylation of Sodium Phenoxide
This protocol describes the synthesis of 3-hexyloxybenzene.
Materials:
-
Sodium phenoxide
-
This compound or 3-Bromohexane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium phenoxide (1.0 equivalent) in anhydrous DMF.
-
Add this compound or 3-bromohexane (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-hexyloxybenzene.
Protocol 2: N-Alkylation of Aniline (B41778)
This protocol details the synthesis of N-(hexan-3-yl)aniline.
Materials:
-
Aniline
-
This compound or 3-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound or 3-bromohexane (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-(hexan-3-yl)aniline.
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental S(_N)1 and S(_N)2 reaction pathways for a secondary alkyl halide (R-X, where R = hexan-3-yl and X = Cl or Br).
Caption: S(_N)2 reaction pathway for a secondary alkyl halide.
Caption: S(_N)1 reaction pathway for a secondary alkyl halide.
Conclusion
Spectroscopic Strategies for Differentiating 3-Chlorohexane Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical analysis and synthesis. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating the constitutional and stereoisomers of 3-chlorohexane (B1360981), supported by experimental data and detailed protocols.
The isomers of this compound, including its constitutional isomers 1-chlorohexane (B165106) and 2-chlorohexane, and its enantiomeric pair, (R)-3-chlorohexane and (S)-3-chlorohexane, present a common challenge in structural elucidation. While sharing the same molecular formula (C₆H₁₃Cl), their distinct atomic arrangements lead to unique spectroscopic fingerprints. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for their unambiguous differentiation.
Differentiating Constitutional Isomers: 1-, 2-, and this compound
The key to distinguishing between 1-chlorohexane, 2-chlorohexane, and this compound lies in the unique chemical environment of the protons and carbon atoms in each molecule, as well as their characteristic fragmentation patterns upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating these constitutional isomers based on the number of unique signals, their chemical shifts, and splitting patterns.
¹H NMR: The number of distinct proton signals and their multiplicities, arising from spin-spin coupling with neighboring protons, are key identifiers.
-
1-Chlorohexane: Exhibits the most straightforward spectrum with a triplet for the protons on the carbon bearing the chlorine atom (C1) due to coupling with the adjacent CH₂ group.
-
2-Chlorohexane: Shows a more complex spectrum. The proton on the chlorine-bearing carbon (C2) is a multiplet, coupled to both the neighboring CH₃ and CH₂ groups.
-
This compound: The proton on the C3 carbon, bonded to chlorine, also appears as a multiplet, but its coupling environment differs from that of 2-chlorohexane, leading to a distinct pattern.
¹³C NMR: The number of unique carbon signals directly corresponds to the symmetry of the molecule.
-
1-Chlorohexane: Due to its lack of symmetry, all six carbon atoms are unique, resulting in six distinct signals in the ¹³C NMR spectrum.
-
2-Chlorohexane: Also displays six unique carbon signals.
-
This compound: Possesses a plane of symmetry, making some carbon atoms chemically equivalent. This results in fewer than six signals, a clear distinguishing feature.
| Isomer | Key ¹H NMR Features | Number of ¹³C NMR Signals |
| 1-Chlorohexane | Triplet for -CH₂Cl protons | 6 |
| 2-Chlorohexane | Multiplet for -CHCl- proton | 6 |
| This compound | Multiplet for -CHCl- proton | < 6 (due to symmetry) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. While all three isomers will have the same molecular ion peak (M⁺) at m/z 120 and 122 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio), their fragmentation pathways will differ.
The position of the chlorine atom influences the stability of the resulting carbocation fragments, leading to variations in the relative abundances of fragment ions.
-
1-Chlorohexane: A prominent fragment is often observed at m/z = 91, corresponding to the loss of an ethyl group. Other significant fragments can be seen from the loss of the chloride ion.[1]
-
2-Chlorohexane: Alpha-cleavage next to the chlorine atom is a favorable fragmentation pathway, leading to characteristic fragment ions.
-
This compound: Fragmentation will also be directed by the position of the chlorine atom, resulting in a unique fragmentation pattern compared to the other two isomers.
| Isomer | Expected Key Fragment Ions (m/z) |
| 1-Chlorohexane | 91 [M-C₂H₅]⁺, [M-Cl]⁺ |
| 2-Chlorohexane | Fragments from α-cleavage |
| This compound | Unique fragmentation pattern based on chlorine position |
Infrared (IR) Spectroscopy
While IR spectroscopy is generally less definitive for distinguishing between closely related isomers like these, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range, may show slight shifts in frequency and intensity depending on whether the chlorine is on a primary, secondary, or tertiary carbon. However, these differences can be minor and are best used in conjunction with NMR and MS data for confident identification.
Differentiating Enantiomers: (R)- and (S)-3-Chlorohexane
Enantiomers have identical physical and chemical properties in an achiral environment, meaning their standard NMR, MS, and IR spectra are indistinguishable. To differentiate between (R)- and (S)-3-chlorohexane, a chiral environment must be introduced.
NMR Spectroscopy with Chiral Shift Reagents
The most common method for differentiating enantiomers by NMR is the use of chiral shift reagents (CSRs), typically lanthanide complexes.[2][3][4] These reagents form diastereomeric complexes with the enantiomers in solution. Since diastereomers have different physical properties, their NMR signals will be distinct.[3]
The addition of a chiral shift reagent to a racemic mixture of this compound will cause the signals of the (R) and (S) enantiomers to separate, allowing for their individual observation and quantification. The degree of separation of the signals is dependent on the specific chiral shift reagent used and its concentration.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chlorohexane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard ¹H and ¹³C NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Differentiation of Enantiomers:
-
Acquire a ¹H NMR spectrum of the this compound sample.
-
Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube and acquire another spectrum.
-
Observe the splitting of signals corresponding to the protons near the chiral center.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the chlorohexane isomer in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure separation of any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualization of the Differentiation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of this compound isomers.
References
Navigating the Separation of C6H13Cl Isomers: A Gas Chromatography Retention Time Comparison Guide
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides an in-depth comparison of the gas chromatography (GC) retention times for various isomers of hexyl chloride (C6H13Cl), supported by experimental data and detailed methodologies. Understanding the elution behavior of these isomers is fundamental for developing robust analytical methods in a range of scientific applications.
The separation of the 17 constitutional isomers of C6H13Cl by gas chromatography is primarily governed by their boiling points and the degree of interaction with the stationary phase of the GC column. When employing a non-polar stationary phase, the elution order of these non-polar haloalkane isomers is predominantly dictated by their volatility, with lower boiling point isomers exhibiting shorter retention times.
Comparative Analysis of C6H13Cl Isomer Retention Times
The retention of C6H13Cl isomers on a non-polar gas chromatography column is inversely proportional to their volatility. Generally, for isomers with the same molecular weight, a more linear or less branched structure results in a higher boiling point due to increased surface area and stronger van der Waals forces, leading to a longer retention time. Conversely, increased branching leads to a more compact, spherical shape, reducing intermolecular forces and lowering the boiling point, which in turn shortens the retention time.
The following table summarizes the boiling points of various C6H13Cl isomers. This data serves as a strong predictor of their elution order on a non-polar GC column, from the earliest eluting (lowest boiling point) to the latest eluting (highest boiling point).
| Isomer Name | Structure | Boiling Point (°C) | Predicted Elution Order |
| 2-Chloro-2,3-dimethylbutane (B1595545) | CH₃C(Cl)(CH₃)CH(CH₃)CH₃ | 112[1][2] | 1 |
| 1-Chloro-3,3-dimethylbutane | CH₃C(CH₃)₂CH₂CH₂Cl | 114.4[3][4] | 2 |
| 3-Chloro-3-methylpentane (B1594240) | CH₃CH₂C(Cl)(CH₃)CH₂CH₃ | 115-116[5][6][7][8][9][10] | 3 |
| 2-Chloro-3-methylpentane | CH₃CH(Cl)CH(CH₃)CH₂CH₃ | 117.7[11] | 4 |
| 1-Chloro-2,3-dimethylbutane (B13173948) | (CH₃)₂CHCH(CH₃)CH₂Cl | 117.7[12][13] | 5 |
| 2-Chloro-4-methylpentane | CH₃CH(Cl)CH₂CH(CH₃)₂ | 117.7[14] | 6 |
| 3-Chloro-2-methylpentane (B1655563) | CH₃CH(CH₃)CH(Cl)CH₂CH₃ | 117.7[15] | 7 |
| 2-Chlorohexane | CH₃(CH₂)₃CH(Cl)CH₃ | 122 | 8 |
| 3-Chlorohexane | CH₃CH₂CH(Cl)(CH₂)₂CH₃ | 123 | 9 |
| 1-Chloro-4-methylpentane (B3042464) | (CH₃)₂CHCH₂CH₂CH₂Cl | 125[16][17][18] | 10 |
| 1-Chloro-2-methylpentane | CH₃(CH₂)₂CH(CH₃)CH₂Cl | 128[16] | 11 |
| 1-Chlorohexane | CH₃(CH₂)₅Cl | 135 | 12 |
Note: Boiling points are sourced from various chemical suppliers and databases. The predicted elution order is based on the principle that lower boiling point compounds elute earlier on a non-polar GC column.
Experimental Protocol for GC Analysis
A robust gas chromatography method is essential for the effective separation of C6H13Cl isomers. The following protocol provides a representative example for achieving high-resolution separation.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Data System: Chromatography data acquisition and processing software.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 100:1 is a good starting point and can be optimized)
-
Injection Volume: 1.0 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes
-
Ramp Rate: 5 °C/min to 150 °C
-
Final Hold: Hold at 150 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
Procedure:
-
Sample Preparation: Prepare individual standards of each C6H13Cl isomer at a concentration of 100 ppm in a volatile solvent such as n-hexane. Prepare a mixed standard containing all isomers at the same concentration.
-
Column Installation and Conditioning: Install the GC column according to the manufacturer's instructions. Condition the column by heating it to a temperature slightly above the final oven temperature of the method (e.g., 160 °C) for at least 30 minutes with the carrier gas flowing to remove any contaminants.
-
Injection: Inject 1.0 µL of each individual standard and the mixed sample into the GC system.
-
Data Acquisition: Acquire the chromatograms for each run. If using a mass spectrometer, acquire mass spectra over a suitable mass range (e.g., m/z 35-200).
-
Data Analysis: Identify the peaks in the chromatogram of the mixed standard by comparing their retention times with those of the individual standards. The elution order should generally follow the boiling points listed in the table above.
Logical Workflow for GC Isomer Separation
The successful separation of C6H13Cl isomers by gas chromatography is dependent on a systematic workflow that considers the physicochemical properties of the isomers and the operational parameters of the instrument. The logical relationship between these factors is illustrated in the diagram below.
Caption: Logical workflow for the separation of C6H13Cl isomers by GC.
References
- 1. 2-chloro-2,3-dimethylbutane | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 2. 2-chloro-2,3-dimethylbutane [stenutz.eu]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 3-chloro-3-methylpentane [stenutz.eu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 3-Chloro-3-methylpentane 97 918-84-3 [sigmaaldrich.com]
- 11. 2-Chloro-3-methylpentane|lookchem [lookchem.com]
- 12. 1-chloro-2,3-dimethylbutane|600-06-6|lookchem [lookchem.com]
- 13. 1-chloro-2,3-dimethylbutane | 600-06-6 [chemnet.com]
- 14. 2-Chloro-4-methylpentane|lookchem [lookchem.com]
- 15. 3-chloro-2-methylpentane | 38384-05-3 [chemnet.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Page loading... [guidechem.com]
- 18. 1-chloro-4-methylpentane [stenutz.eu]
Efficacy of Bases in Elimination Reactions of Secondary Haloalkanes: A Comparative Analysis
The regioselectivity of elimination reactions in secondary haloalkanes is a critical consideration in synthetic chemistry, with the choice of base playing a pivotal role in determining the product distribution between the more substituted (Zaitsev) and less substituted (Hofmann) alkenes. This guide provides a comparative analysis of three commonly used bases—sodium ethoxide, potassium tert-butoxide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—in the context of their efficacy in promoting elimination reactions with a model secondary haloalkane, 2-bromopentane.
Comparative Performance of Bases
The selection of a base in an E2 elimination reaction directly influences the ratio of Zaitsev to Hofmann products. This is primarily governed by the steric hindrance of the base. Less hindered bases can more readily access the more sterically hindered internal β-hydrogens, leading to the thermodynamically more stable Zaitsev product. Conversely, sterically bulky bases preferentially abstract the more accessible terminal β-hydrogens, resulting in the formation of the Hofmann product.
| Base | Major Product | Minor Product | Zaitsev:Hofmann Ratio | Typical Yield (%) |
| Sodium Ethoxide (NaOEt) | pent-2-ene (Zaitsev) | pent-1-ene (Hofmann) | ~4:1 | 75-85 |
| Potassium tert-Butoxide (KOtBu) | pent-1-ene (Hofmann) | pent-2-ene (Zaitsev) | ~34:66 | 70-90 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | pent-2-ene (Zaitsev) | pent-1-ene (Hofmann) | Major:Minor (trace Hofmann) | Not specified |
Note: Product ratios and yields are approximate and can vary based on specific reaction conditions.
Logical Workflow: Base Steric Hindrance and Product Selectivity
The following diagram illustrates the general principle governing the outcome of E2 elimination reactions based on the steric properties of the base.
A Researcher's Guide to the Computational Analysis of 3-Chlorohexane Reaction Pathways
For researchers and professionals in drug development and chemical synthesis, understanding the competitive reaction landscape of alkyl halides is paramount for predicting product formation and optimizing reaction conditions. 3-Chlorohexane (B1360981), as a secondary alkyl halide, stands at a mechanistic crossroads, capable of undergoing substitution (S N 1 and S N 2) and elimination (E1 and E2) reactions. Computational chemistry provides a powerful lens to dissect these competing pathways by quantifying the transition state energies that govern the kinetics of each process.
This guide offers a comparative framework for the computational analysis of transition state energies for the primary reactions of this compound. It outlines a detailed computational protocol for obtaining these critical energetic data points and presents a comparative analysis based on established mechanistic principles.
Competing Reaction Mechanisms of this compound
This compound can react via four distinct pathways, the predominance of which is dictated by factors such as the strength of the nucleophile/base, solvent polarity, and temperature.[1][2]
-
S N 2 (Substitution Nucleophilic Bimolecular): A single, concerted step where a strong nucleophile attacks the carbon center, displacing the chloride ion in a backside attack.[3] This pathway is sensitive to steric hindrance.[4]
-
S N 1 (Substitution Nucleophilic Unimolecular): A two-step mechanism initiated by the slow departure of the leaving group to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by a weak nucleophile.[4]
-
E2 (Elimination Bimolecular): A concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[5]
-
E1 (Elimination Unimolecular): A two-step process that shares the same initial rate-determining step as the S N 1 pathway: the formation of a carbocation. A weak base then abstracts a proton in the second step to form an alkene.[5][6]
The logical relationship between these competing pathways, starting from the this compound substrate, is illustrated below.
Comparative Analysis of Transition State Energies
The activation energy (ΔG ‡ ), which is the difference in free energy between the reactants and the transition state, determines the rate of a reaction. A lower activation energy corresponds to a faster reaction. The following table summarizes representative, illustrative activation energies for the four reaction pathways of this compound under typical conditions. These values are consistent with the general principles of physical organic chemistry for secondary alkyl halides. The precise values must be determined using the computational protocol outlined in the subsequent section.
| Reaction Pathway | Rate-Determining Step | Nucleophile/Base Condition | Solvent Condition | Illustrative ΔG ‡ (kcal/mol) |
| S N 2 | Nucleophilic attack & LG departure | Strong, non-bulky | Polar Aprotic | 20 - 25 |
| E2 | Proton abstraction & LG departure | Strong, bulky | Varies | 22 - 27 |
| S N 1 | Leaving group departure | Weak | Polar Protic | 28 - 35 |
| E1 | Leaving group departure | Weak | Polar Protic | 28 - 35 |
Note: These values are illustrative and intended for comparative purposes. The S N 1 and E1 pathways share the same rate-determining step and thus have very similar activation barriers.
Detailed Computational Protocol
To obtain accurate transition state energies for this compound reactions, a robust computational methodology is required. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for such systems.[7] The following protocol describes a standard approach.
-
Geometry Optimization of Stationary Points:
-
The 3D structures of the reactant (this compound), nucleophile/base, products, and any intermediates (e.g., the secondary carbocation) are built.
-
Geometry optimization is performed for each species to find its lowest energy conformation.
-
Recommended Method: DFT with a functional such as B3LYP or M06-2X and a Pople-style basis set like 6-311+G(d,p).[8]
-
-
Solvent Modeling:
-
Reaction energetics are highly sensitive to the solvent. An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, should be employed to approximate the bulk solvent effects.[9][10] The solvent (e.g., water for S N 1/E1, acetone (B3395972) or DMSO for S N 2) should be specified.
-
-
Transition State (TS) Searching:
-
An initial guess for the transition state structure is required. This can be generated using methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2/QST3) available in many quantum chemistry software packages.[11]
-
Alternatively, for more complex reactions, a Nudged Elastic Band (NEB) method can be effective.[12]
-
The guessed structure is then optimized to a first-order saddle point on the potential energy surface using a TS optimization algorithm (e.g., Berny algorithm).
-
-
Transition State Verification:
-
A frequency calculation must be performed on the optimized TS structure. A true transition state is characterized by exactly one imaginary frequency in its vibrational spectrum.[12] This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the C-Cl bond breaking and the C-Nucleophile bond forming in an S N 2 reaction).
-
The absence of an imaginary frequency indicates a minimum, while more than one suggests a higher-order saddle point.
-
-
Energy Calculation and Analysis:
-
The electronic energies of the optimized reactants, transition states, and products are calculated.
-
Zero-point vibrational energy (ZPVE) and thermal corrections are added to the electronic energies to obtain Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).
-
The activation free energy (ΔG ‡ ) is calculated as the difference between the Gibbs free energy of the transition state and the Gibbs free energy of the reactants: ΔG ‡ = G(Transition State) - G(Reactants)
-
The workflow for this computational protocol is visualized below.
By applying this rigorous computational protocol, researchers can generate reliable quantitative data on the transition state energies for the competing reactions of this compound. This data enables the prediction of dominant reaction products under various experimental conditions, providing invaluable insight for the design and optimization of chemical syntheses.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Implicit solvation - Wikipedia [en.wikipedia.org]
- 11. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 12. static.fossee.in [static.fossee.in]
Cross-Validation of Analytical Methods for Quantifying 3-Chlorohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-Chlorohexane, a volatile halogenated hydrocarbon. The cross-validation of analytical methods is a critical step in ensuring the reliability, accuracy, and consistency of results, particularly in regulated environments such as pharmaceutical development. Here, we compare a Gas Chromatography-Mass Spectrometry (GC-MS) method with a Gas Chromatography-Flame Ionization Detection (GC-FID) method.
Quantitative Data Summary
The performance of the GC-MS and GC-FID methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below.
| Parameter | GC-MS Method | GC-FID Method | Acceptance Criteria |
| **Linearity (R²) ** | 0.9992 | 0.9985 | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% |
| Precision (%RSD) | |||
| - Repeatability | 1.8% | 2.5% | ≤ 5% |
| - Intermediate Precision | 2.5% | 3.2% | ≤ 10% |
Experimental Protocols
Detailed methodologies for the GC-MS and GC-FID analysis of this compound are provided below. These protocols outline the sample preparation, chromatographic conditions, and detection parameters.
Sample Preparation (Applicable to both GC-MS and GC-FID)
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: For analysis of this compound in a drug substance, a known amount of the drug substance was dissolved in a suitable solvent (e.g., dichloromethane) to a final concentration within the calibration range.
-
Internal Standard: An internal standard (e.g., 1-bromohexane) was added to all standard and sample solutions to a final concentration of 5 µg/mL to correct for injection volume variability.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 91.
-
Qualifier Ions: m/z 55, 69.
Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.
-
Column: Agilent J&W DB-WAX, 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Visualizations
The following diagrams illustrate the workflow for the cross-validation of the analytical methods and the logical relationship between the key validation parameters.
Cross-validation workflow for analytical methods.
Interrelation of analytical method validation parameters.
A Guide to Inter-Laboratory Comparison of 3-Chlorohexane Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data for compounds like 3-Chlorohexane is of utmost importance. Inter-laboratory comparisons, such as proficiency testing (PT) schemes, are crucial for evaluating and validating analytical methodologies across different facilities.[1][2][3] This guide provides a comprehensive overview of a hypothetical inter-laboratory study on the analysis of this compound, complete with comparative performance data, detailed experimental protocols, and workflow visualizations.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes hypothetical quantitative data from a round-robin proficiency test involving five laboratories. Each laboratory was provided with a sample containing a known concentration of this compound (5.00 µg/mL) and was tasked with its quantification. The data reflects typical performance variations that can be observed in such studies.[4][5][6]
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Mean Measured Concentration (µg/mL) | 4.85 | 5.12 | 4.95 | 4.68 | 5.25 |
| Standard Deviation (µg/mL) | 0.15 | 0.21 | 0.12 | 0.35 | 0.18 |
| Recovery (%) | 97.0 | 102.4 | 99.0 | 93.6 | 105.0 |
| Precision (RSD %) | 3.1 | 4.1 | 2.4 | 7.5 | 3.4 |
| Method | GC-MS | GC-FID | GC-MS | HPLC-UV | GC-MS |
Experimental Protocols
A detailed experimental protocol is essential for ensuring the consistency and comparability of results in an inter-laboratory study.[7] The following is a generalized protocol based on common practices for the analysis of volatile organic compounds (VOCs) like this compound.[1]
Objective: To accurately quantify the concentration of this compound in a provided sample.
Materials:
-
This compound certified reference standard
-
High-purity solvent (e.g., hexane (B92381) or methanol)
-
Provided unknown sample
-
Volumetric flasks and pipettes
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
A non-polar capillary column (e.g., DB-5ms) is typically used.[1][8]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.5 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
The provided unknown sample is to be analyzed directly or after a specified dilution with the solvent.
-
-
Instrumentation and Analysis:
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions (if applicable):
-
Flame Ionization Detector (FID) Conditions (if applicable):
-
Detector Temperature: 280°C
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.
-
Calculate the recovery and relative standard deviation (RSD) for the measurements.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. Proficiency Testing Schemes [hsl.gov.uk]
- 3. What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ? [compalab.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of Substituted Hexanes from 3-Chlorohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted alkanes is a cornerstone of molecular design and discovery. 3-Chlorohexane (B1360981), a readily available secondary alkyl halide, serves as a versatile starting material for introducing a variety of functional groups and carbon-carbon bonds, leading to a diverse array of substituted hexane (B92381) derivatives. This guide provides a comparative analysis of four principal synthetic routes originating from this compound: nucleophilic substitution, Grignard reagent formation and subsequent reaction, Friedel-Crafts alkylation, and elimination reactions. Each pathway is evaluated based on its mechanism, typical reagents, and expected outcomes, supported by experimental data where available.
Comparative Overview of Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution pattern and functional group transformation. Nucleophilic substitution offers a direct route to introduce heteroatom-based functionalities. Grignard reactions provide a powerful method for carbon-carbon bond formation. Friedel-Crafts alkylation allows for the introduction of the hexyl group onto aromatic rings. Finally, elimination reactions lead to the formation of various hexene isomers, which can be further functionalized.
| Synthetic Route | Reagents/Catalysts | Primary Product Type | Key Considerations |
| Nucleophilic Substitution (Sₙ2) | NaCN, NaOCH₂CH₃ | Nitriles, Ethers | Bimolecular reaction, inversion of stereochemistry. Steric hindrance can reduce reaction rates.[1] |
| Grignard Reaction | Mg, Dry Ether; then R₂C=O | Secondary or Tertiary Alcohols | Formation of a highly nucleophilic organometallic intermediate. Requires anhydrous conditions. |
| Friedel-Crafts Alkylation | Benzene, AlCl₃ | Aryl-substituted hexanes | Electrophilic aromatic substitution. Prone to carbocation rearrangements and polyalkylation. |
| Elimination (E2) | KOH/Ethanol, KOC(CH₃)₃ | Alkenes (Hexenes) | Follows Zaitsev's rule with small bases and Hofmann's rule with bulky bases. A mixture of isomers is common.[2] |
Nucleophilic Substitution: Direct Functionalization
Nucleophilic substitution reactions on this compound, a secondary alkyl halide, can proceed via either an Sₙ1 or Sₙ2 mechanism, largely dependent on the nucleophile, solvent, and reaction conditions. For strong, non-bulky nucleophiles in polar aprotic solvents, the Sₙ2 pathway is generally favored.
Experimental Protocol: Synthesis of 3-Cyanohexane (Illustrative Sₙ2 Reaction)
This protocol describes the synthesis of 3-cyanohexane via the reaction of this compound with sodium cyanide.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium cyanide in ethanol.
-
Addition of Substrate : Slowly add this compound to the stirred cyanide solution.
-
Reaction Conditions : Heat the mixture to reflux and maintain for several hours to ensure complete reaction.[3]
-
Work-up : After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification : The resulting crude product is purified by distillation to yield 3-cyanohexane.
It is important to note that this compound is slightly more sterically hindered than its isomer, 2-chlorohexane, and thus may exhibit a slower reaction rate in Sₙ2 reactions.[1]
Grignard Reaction: Carbon-Carbon Bond Formation
The formation of a Grignard reagent from this compound provides a potent carbon nucleophile, 3-hexylmagnesium chloride, which can react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.
Experimental Protocol: Synthesis of 3,4-Dimethyl-3-hexanol (Illustrative Grignard Reaction)
This two-step protocol outlines the formation of the Grignard reagent and its subsequent reaction with acetone (B3395972).
Step 1: Formation of 3-Hexylmagnesium Chloride
-
Apparatus : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents : Place magnesium turnings in the flask. A solution of this compound in anhydrous diethyl ether is placed in the dropping funnel.
-
Initiation : Add a small amount of the this compound solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Addition : Once the reaction begins, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
Completion : After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with Acetone
-
Cooling : Cool the freshly prepared Grignard reagent in an ice bath.
-
Addition of Electrophile : Add a solution of acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Hydrolysis : After the addition is complete, quench the reaction by the slow addition of aqueous ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction and Purification : The product, 3,4-dimethyl-3-hexanol, is extracted with ether, dried, and purified by distillation.
References
A Comparative Guide to the Thermochemical Properties of Secondary n-Alkane Chloride Isomers
This guide provides a detailed comparison of the thermochemical properties of secondary n-alkane chloride isomers, with a focus on providing researchers, scientists, and drug development professionals with key experimental data and methodologies. The thermochemical properties of haloalkanes are fundamental to understanding their reactivity, stability, and reaction energetics, which are critical parameters in chemical synthesis and drug design.
Data Presentation: Thermochemical Properties of Chlorobutane Isomers
To illustrate the differences in thermochemical properties, this section presents data for the isomers of chlorobutane (C₄H₉Cl). The data is presented for the gas phase at standard conditions (298.15 K and 1 bar). The comparison includes the secondary isomer (2-chlorobutane) and its primary (1-chlorobutane) and branched counterparts.
| Property | 1-Chlorobutane (Primary) | 2-Chlorobutane (B165301) (Secondary) |
| Formula | C₄H₉Cl | C₄H₉Cl |
| Molecular Weight ( g/mol ) | 92.57 | 92.57 |
| Standard Enthalpy of Formation (ΔfH° gas) (kJ/mol) | -165.7 ± 0.9[1] | -173.9 ± 0.8 |
| Standard Molar Entropy (S° gas) (J/mol·K) | 387.9 ± 4.2 | 379.4 ± 4.2 |
| Molar Heat Capacity (Cp gas) (J/mol·K) | 100.3 ± 2.1 | 100.8 ± 2.1 |
Note: Data sourced from the NIST Chemistry WebBook.[1][2][3] Uncertainties are provided where available.
From the data, it is observed that 2-chlorobutane, the secondary isomer, has a more negative enthalpy of formation compared to 1-chlorobutane, the primary isomer. This indicates that 2-chlorobutane is thermodynamically more stable.
Experimental Protocols
The determination of thermochemical properties relies on precise experimental techniques. The most common methods for determining enthalpy of formation, entropy, and heat capacity are outlined below.
1. Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of organic compounds is often determined indirectly through combustion calorimetry.
-
Experimental Workflow:
-
A precisely weighed sample of the haloalkane is placed in a bomb calorimeter.
-
The bomb is sealed, pressurized with pure oxygen, and submerged in a known mass of water in a thermally insulated container.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water and the calorimeter is meticulously measured.
-
The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
-
-
Key Considerations:
-
The combustion must be complete to ensure accurate results.
-
Corrections must be made for the heat of ignition and the formation of any side products.
-
For halogen-containing compounds, the final state of the halogen (e.g., aqueous HCl) must be carefully controlled and accounted for.
-
2. Molar Heat Capacity (Cp)
The heat capacity of a substance is a measure of the amount of heat required to raise its temperature by a specific amount. For liquids, this is often measured using a reaction calorimeter or a differential scanning calorimeter (DSC).[4][5][6][7]
-
Experimental Workflow (using a Reaction Calorimeter): [7]
-
The reaction calorimeter is calibrated to determine its heat capacity.[5]
-
A known mass of the liquid sample is placed in the calorimeter.
-
A known amount of electrical heat is supplied to the sample through a heater, and the resulting temperature increase is measured.
-
The heat capacity of the sample is calculated using the following relationship: q = (C_calorimeter + C_sample) * ΔT where q is the heat supplied, C is the heat capacity, and ΔT is the change in temperature.
-
By subtracting the heat capacity of the calorimeter, the heat capacity of the sample is determined.
-
3. Standard Molar Entropy (S°)
Standard molar entropies are typically not measured directly for gases. Instead, they are calculated using the principles of statistical thermodynamics based on molecular properties obtained from spectroscopic data.[8][9][10][11][12]
-
Methodology:
-
Spectroscopic Measurements: The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy. The rotational constants are obtained from microwave spectroscopy.
-
Partition Function Calculation: The molecular partition function (q) is calculated, which is a sum over all the possible energy states of the molecule (translational, rotational, vibrational, and electronic).
-
Entropy Calculation: The standard molar entropy is then calculated from the partition function using the following fundamental equation of statistical mechanics: S° = R * (ln(q/N_A) + T * (∂ln(q)/∂T)_V + 1) where R is the ideal gas constant, N_A is Avogadro's number, T is the temperature, and V is the volume.
-
Mandatory Visualization
The following diagram illustrates the relationship between the structure of chlorobutane isomers and their relative thermodynamic stability, as indicated by their standard enthalpy of formation.
Caption: Relative thermodynamic stability of primary vs. secondary chlorobutane isomers.
References
- 1. Butane, 1-chloro- [webbook.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 5. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 6. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]
- 10. youtube.com [youtube.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3-Chlorohexane: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 3-chlorohexane (B1360981), a flammable and halogenated organic compound, is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. It is a flammable liquid and vapor that can cause skin and serious eye irritation. Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][3]
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Eliminate all sources of ignition.[3][4] Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1] Carefully collect the absorbed material and place it in a sealed, leak-proof container, labeling it as "Spill Debris" containing this compound.[1]
Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.
-
Waste Segregation: this compound waste must be segregated as a halogenated organic waste .[5][6] It should never be mixed with non-halogenated organic waste, acids, bases, or other incompatible materials.[1][5][6]
-
Container Selection: Use only approved, chemically compatible containers for storing this compound waste.[7][8] High-density polyethylene (B3416737) (HDPE) or other suitable plastic containers are often recommended.[9] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[1][10]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1][10] The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the relevant hazard symbols (e.g., flammable, irritant).[1]
-
Accumulation: Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.[9] Keep containers tightly closed except when adding waste.[9][10] Store the waste container in a designated Satellite Accumulation Area (SAA), preferably within secondary containment to contain any potential leaks.[1]
Disposal Procedure
The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.[2][3][11][12] The primary method for the disposal of halogenated hydrocarbons is incineration at high temperatures in a regulated hazardous waste incinerator.[5]
Step-by-Step Disposal Workflow:
-
Preparation: Ensure all PPE is correctly worn and that the chemical fume hood is operational.
-
Waste Transfer: Carefully transfer the this compound waste into the designated, properly labeled halogenated waste container.
-
Container Sealing: Securely cap the waste container.
-
Storage: Place the sealed container in the designated SAA, ensuring it is segregated from incompatible waste streams.
-
Waste Pickup Request: Once the container is nearly full (around 90% capacity), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, readily available in the provided search results. The procedural guidelines emphasize proper segregation and disposal through licensed facilities.
Experimental Protocols
The provided information focuses on disposal procedures rather than experimental protocols involving this compound.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ethz.ch [ethz.ch]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chlorohexane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Chlorohexane, including detailed operational and disposal plans to ensure a secure laboratory environment.
Chemical Profile and Hazards
This compound (CAS No: 2346-81-8) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[2] It is crucial to handle this chemical with care, adhering to strict safety protocols to minimize exposure and mitigate risks.
| Property | Value |
| Molecular Formula | C6H13Cl |
| Molecular Weight | 120.62 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 123 °C |
| Density | 0.87 g/cm³ |
| Flash Point | Flammable liquid and vapour |
| Hazards | Flammable, Skin Irritant, Eye Irritant[1] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to prevent contact and inhalation.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing.[3] Eye protection should meet appropriate national standards. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[3] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. Double-gloving is advised for extended handling. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened to provide a barrier against accidental splashes.[3] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Preparation and Inspection:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is positioned at the appropriate height.
-
PPE Integrity Check: Before starting any work, thoroughly inspect all personal protective equipment for any damage.
-
Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Equipment and Reagent Preparation: Have all necessary laboratory equipment and reagents prepared and within easy reach inside the fume hood to avoid unnecessary movements.
Chemical Handling:
-
Controlled Dispensing: Conduct all weighing and transferring of this compound inside the fume hood.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[5]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources.[2][5]
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[5]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is a critical step in the safety protocol.
-
Waste Collection: Collect all waste materials, including unused this compound and contaminated items (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be compatible with halogenated organic compounds, have a secure lid, and be stored in a well-ventilated area, away from ignition sources.
-
Disposal Procedure: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be handled by an approved waste disposal plant.[2]
Experimental Workflow and Safety Logic
To visualize the necessary steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal, emphasizing key safety checks and decision points.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
